Benzyl-PEG5-NHBoc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C22H37NO7 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |
InChIキー |
OQPCQSZCXAZRET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl-PEG5-NHBoc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG5-NHBoc, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides exemplary experimental protocols for its use, and illustrates its role in the broader context of PROTAC-mediated protein degradation.
Core Chemical Identity and Properties
This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) ether on one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other. The five ethylene (B1197577) glycol units contribute to its hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The key structural features of this compound are the terminal functional groups that allow for sequential conjugation. The benzyl group serves as a stable protecting group for the hydroxyl terminus, which can be deprotected under specific conditions if further modification at that end is required. The Boc-protected amine provides a readily accessible point for conjugation to a ligand for a target protein or an E3 ubiquitin ligase following deprotection.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2064292-55-1[1] |
| Molecular Formula | C₂₂H₃₇NO₇[1] |
| Molecular Weight | 427.53 g/mol [1] |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Purity | ≥95% (as commonly supplied) |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[2] Limited solubility in aqueous solutions is expected. |
| Storage Conditions | Recommended storage at -20°C for long-term stability. |
Role in PROTAC Development
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two ligands.
This compound serves as a versatile linker in PROTAC synthesis. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The ability to synthetically modify the linker is a key aspect of PROTAC optimization.
The synthesis of a PROTAC using this compound typically involves a stepwise approach:
-
Boc Deprotection: The Boc protecting group on the amine terminus is removed under acidic conditions to yield a free primary amine.
-
First Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand via an amide bond formation reaction.
-
Benzyl Deprotection (Optional): If modification of the other terminus is desired, the benzyl group can be removed through hydrogenolysis to reveal a hydroxyl group.
-
Second Amide Coupling: The remaining functional group on the linker is then coupled to the second ligand to complete the PROTAC molecule.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps involved in utilizing this compound for PROTAC synthesis. Researchers should optimize these conditions based on the specific properties of their ligands.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize excess TFA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, Benzyl-PEG5-NH₂. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Amide Coupling with the Deprotected Linker
This protocol describes the coupling of the free amine of the linker to a carboxylic acid-containing ligand (e.g., a POI ligand).
Materials:
-
Benzyl-PEG5-NH₂ (from the previous step)
-
Carboxylic acid-containing ligand (1.0-1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Benzyl-PEG5-NH₂ (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.
Mechanism of Action of the Resulting PROTAC
Once synthesized, the PROTAC molecule containing the this compound linker can be introduced into a cellular system to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule first binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, bifunctional nature, and the hydrophilic properties imparted by the PEG chain make it an excellent choice for the construction of PROTACs. The synthetic tractability of this linker allows for the systematic optimization of PROTAC potency and pharmacokinetic profiles, accelerating the development of novel therapeutics for a wide range of diseases. The experimental protocols provided herein offer a solid foundation for the successful incorporation of this compound into PROTAC synthesis workflows.
References
The Role of Benzyl-PEG5-NHBoc Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the key ternary complex (POI-PROTAC-E3 ligase).[1] This guide provides an in-depth technical overview of the mechanism of action of PROTACs featuring a specific linker composition: a benzyl (B1604629) group for rigidity and potential protein interactions, a five-unit polyethylene (B3416737) glycol (PEG) chain for solubility and flexibility, and a handle for synthesis (represented by the precursor NHBoc). We will explore the synergistic roles of these components, present quantitative data from analogous systems, detail relevant experimental protocols, and provide visual diagrams to elucidate the underlying biological and experimental processes.
Core Mechanism of Action of a PROTAC
A PROTAC's function is to induce the selective degradation of a target protein through the ubiquitin-proteasome system (UPS).[3] This "event-driven" mechanism allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target proteins.[1] The process can be broken down into several key steps, as illustrated below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule first forms a ternary complex with the target protein and an E3 ligase.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to repeat the cycle.[1]
The Role of the Benzyl-PEG5 Linker Components
The linker's composition is critical for optimizing the formation and stability of the ternary complex, as well as the overall drug-like properties of the PROTAC.[2]
-
Polyethylene Glycol (PEG5): The five-unit PEG chain is a flexible, hydrophilic linker.[2]
-
Solubility: PEG linkers significantly enhance the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their administration and distribution in a physiological environment.[2][5]
-
Flexibility: The flexibility of the PEG chain acts as a "conformational shock absorber," allowing the two ligands to independently find their optimal binding pockets on their respective proteins.[] This entropic flexibility increases the probability of forming a productive ternary complex.[1]
-
Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cellular uptake.[7] However, the optimal length must be determined empirically, as excessive PEGylation can decrease permeability.[7]
-
-
Benzyl Group: The inclusion of a rigid aromatic group, such as benzyl, can confer specific advantageous properties.
-
Conformational Restriction: The benzyl group introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[8][9]
-
Protein-Protein Interactions: The aromatic ring can engage in non-covalent interactions, such as π-π stacking, with residues on the surface of either the target protein or the E3 ligase.[2] For example, a benzyl linker has been shown to form a pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing ternary complex stability and degradation potency.[8][9]
-
-
NHBoc Group: The NHBoc (tert-butyloxycarbonyl-protected amine) is a synthetic precursor. The Boc protecting group is removed during synthesis to reveal a reactive amine, which is then used to couple the linker to either the POI ligand or the E3 ligase ligand.[10] This is a standard procedure in PROTAC synthesis and the Boc group is not present in the final, active PROTAC molecule.[11][12]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its degradation concentration 50% (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax).[3] The formation of the ternary complex is characterized by binding affinities (Kd) and a cooperativity factor (α), which measures how the binding of one protein affects the affinity for the other.[13]
The following tables summarize representative data for PROTACs with linker characteristics similar to a Benzyl-PEG5 structure.
Table 1: Ternary Complex Formation and Cooperativity (Data is illustrative, based on published findings for well-characterized systems like MZ1)
| Parameter | Description | Representative Value | Citation |
| Binary Kd (PROTAC to E3) | Binding affinity of the PROTAC to the E3 ligase alone. | 66 nM | [14] |
| Binary Kd (PROTAC to POI) | Binding affinity of the PROTAC to the target protein alone. | 4 nM | [14] |
| Ternary Kd | Binding affinity of the PROTAC to one protein in the presence of the other. | 1.7 nM | [13] |
| Cooperativity (α) | Ratio of binary to ternary affinities (α > 1 is positive cooperativity). | 15 - 26 | [14] |
Table 2: Cellular Degradation Efficacy (Data is illustrative, based on published findings for potent PROTACs)
| Parameter | Description | Representative Value | Citation |
| DC50 | Concentration for 50% protein degradation. | 1 - 40 nM | [8] |
| Dmax | Maximum percentage of protein degradation. | > 90% | [3] |
| Time to Dmax | Time required to achieve maximum degradation. | 8 - 24 hours | [15] |
Experimental Protocols
Evaluating the mechanism of action of a PROTAC requires a suite of biophysical and cell-based assays.
Ternary Complex Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.[16] It is a powerful tool for quantifying both binary and ternary complex formation.[17]
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Benzyl-PEG5-NHBoc: Properties, Handling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG5-NHBoc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. This document outlines its solubility and stability characteristics based on available data and the general properties of its constituent chemical moieties. Furthermore, it details robust experimental protocols for researchers to quantitatively assess these critical parameters in their own laboratories.
Core Properties of this compound
This compound, with a molecular weight of 427.53 g/mol , is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate[1][2]. The molecule is capped with a benzyl (B1604629) (Bn) ether group on one end and a Boc-protected amine (NHBoc) on the other, providing orthogonal handles for chemical synthesis.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published in the public domain. However, based on data from suppliers of structurally similar PEG linkers and the inherent properties of its functional groups, a qualitative solubility profile can be established. The hydrophilic PEG spacer generally imparts solubility in a range of polar organic solvents.
| Solvent | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly listed as a solvent for similar PEG linkers[3]. A datasheet suggests stability in DMSO for weeks to months, implying good solubility[4]. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for PEGylated compounds[3]. |
| Dichloromethane (DCM) | Soluble | Frequently cited as a solvent for related PEG linkers[3][]. |
| Water | Moderately Soluble | While the PEG chain enhances water solubility, the presence of the hydrophobic benzyl and Boc groups may limit extensive solubility compared to unprotected PEG chains[6]. |
| Alcohols (Methanol, Ethanol) | Soluble | PEGs are generally soluble in alcohols. |
| Hydrocarbons (Hexane, Toluene) | Insoluble | Nonpolar solvents are generally poor solvents for polar PEG compounds. |
Stability and Storage
The stability of this compound is dictated by the chemical robustness of its ether, carbamate, and PEG chain linkages. Supplier-provided data offers the best direct insight into its long-term stability under specific storage conditions.
| Condition | Recommended Duration | Notes |
| Powder at -20°C | Up to 2 years | As a dry powder, the compound is most stable[4]. |
| In DMSO at 4°C | Up to 2 weeks | Limited stability in solution at refrigerated temperatures[4]. |
| In DMSO at -80°C | Up to 6 months | For longer-term storage in solution, ultra-low temperatures are required[4]. |
| Aqueous Solutions | Limited | Aqueous solutions of PEGs are generally stable and not prone to hydrolysis at neutral pH. However, the Boc group is labile under acidic conditions (pH < 4), and prolonged exposure to strong bases should also be avoided. |
| Chemical Group Stability | ||
| Boc (tert-Butyloxycarbonyl) Group | Acid Labile | The NHBoc group is a standard amine protecting group designed to be cleaved under mild acidic conditions (e.g., trifluoroacetic acid)[7]. It is stable to most bases and nucleophiles. |
| Benzyl (Bn) Group | Reductively Labile | The benzyl ether can be cleaved under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| PEG Chain | Oxidatively Labile | The polyethylene glycol backbone is susceptible to oxidative degradation, especially at elevated temperatures or in the presence of transition metals. It is stable to hydrolysis. |
Mandatory Visualizations
Role in PROTAC Synthesis
This compound serves as a linker in PROTACs, covalently connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Logical workflow of PROTAC action facilitated by a linker.
Experimental Workflow: Kinetic Solubility Assay
A kinetic solubility assay is a high-throughput method to determine the solubility of a compound upon its addition from a concentrated DMSO stock into an aqueous buffer. Precipitation is measured over time.
Caption: Experimental workflow for determining kinetic solubility.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol: Kinetic Solubility Assessment via Nephelometry
This protocol determines the aqueous solubility by measuring the light scattering caused by particles that precipitate out of solution[8].
1. Materials and Equipment:
-
This compound
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well microplates
-
Nephelometer or plate reader with a light-scattering module
-
Multichannel pipette
-
Plate shaker/incubator
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution[8].
-
Plate Setup: Using a serial dilution method in DMSO, prepare a range of compound concentrations in a separate plate. Then, dispense 2 µL of each concentration (and a DMSO-only control) into the wells of the 96-well assay plate.
-
Add Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve final compound concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration should be kept constant at 2%.
-
Incubation: Immediately place the plate on a plate shaker and mix for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours[8].
-
Measurement: After incubation, measure the light scattering (turbidity) in each well using a nephelometer.
3. Data Analysis:
-
Subtract the background reading from the DMSO-only control wells.
-
Plot the light scattering signal against the compound concentration.
-
The solubility limit is defined as the concentration at which the light scattering signal begins to significantly increase above the baseline, indicating the onset of precipitation.
Protocol: Stability Assessment via HPLC
This protocol assesses the chemical stability of this compound in a specific buffer over time by quantifying the remaining parent compound.
1. Materials and Equipment:
-
This compound
-
Incubation Buffer (e.g., PBS pH 7.4; Acetate buffer pH 4.0; Carbonate buffer pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (or other modifier)
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath
2. Procedure:
-
Method Development: Develop an HPLC method capable of resolving this compound from potential degradants. A typical starting point would be a reverse-phase C18 column with a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
-
Prepare Incubation Solution: Prepare a 1 mM stock solution of the compound in DMSO. Dilute this stock 1:100 into the pre-warmed (37°C) incubation buffer to a final concentration of 10 µM. The final DMSO concentration should be 1%.
-
Time Course Sampling:
-
Immediately after preparation, take the t=0 sample by withdrawing an aliquot (e.g., 50 µL) and quenching it by mixing with an equal volume of cold ACN to precipitate buffer salts and stop degradation.
-
Incubate the remaining solution at 37°C.
-
Withdraw and quench samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Record the peak area of the parent compound (this compound) at each time point.
-
3. Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0 to get the percentage of compound remaining.
-
Plot the percentage of compound remaining versus time.
-
From this plot, the half-life (T½) of the compound under the specific conditions can be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Role of the PEG5 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[5][6] This guide focuses specifically on the role of the PEG5 linker, a chain composed of five ethylene (B1197577) glycol units, in optimizing PROTAC performance.
Core Principles of the PEG5 Linker in PROTAC Design
The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][7] This complex is a prerequisite for the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][2] The physicochemical properties of the PEG5 linker profoundly influence this process.
-
Optimal Length and Flexibility: The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8][9] A linker that is too short can cause steric hindrance, preventing the formation of a productive complex.[5][9] Conversely, an excessively long linker may lead to unfavorable conformational flexibility and a decrease in the effective concentration required for ternary complex formation.[5] The PEG5 linker often provides an optimal balance, offering sufficient length and flexibility to enable the necessary protein-protein interactions for efficient ubiquitination.[5][10]
-
Enhanced Hydrophilicity and Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[6] PEG linkers, being composed of repeating ethylene glycol units, impart significant hydrophilicity.[3][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the solubility of the entire PROTAC molecule in aqueous environments.[6] This enhancement is critical for both in vitro handling and in vivo bioavailability.
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can be a barrier to passive diffusion across the lipid bilayer, PEG linkers can adopt folded conformations that shield their polar surface area.[6] This creates a more compact, less polar structure that is more amenable to traversing the cell membrane.[6] The PEG5 length often strikes a delicate balance, improving solubility without excessively hindering cellular uptake.[5]
-
Biocompatibility: PEG is a well-established polymer in pharmaceutical applications, known for being non-toxic and having low immunogenicity.[10] This inherent biocompatibility is a significant advantage in the development of therapeutic PROTACs.
Quantitative Data on PEG Linker Length
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize comparative data for a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).[5]
Table 1: Degradation Efficacy and Potency
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | 85 |
| PEG4 | 10 | 92 |
| PEG5 | 5 | >95 |
| PEG6 | 15 | 90 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4][5] |
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET IC50 (nM) |
| PEG3 | 2.5 | 20 |
| PEG4 | 3.0 | 12 |
| PEG5 | 3.5 | 8 |
| PEG6 | 3.2 | 15 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[5] |
Table 3: Pharmacokinetic Properties
| Linker | Half-life (t½, hours) | Oral Bioavailability (%) |
| PEG3 | 1.8 | 15 |
| PEG4 | 2.5 | 22 |
| PEG5 | 4.0 | 35 |
| PEG6 | 3.7 | 30 |
| Pharmacokinetic parameters were determined following a single oral dose in mice.[5] |
The data consistently highlight that the PROTAC with the PEG5 linker exhibits superior performance across all key metrics, including the most potent degradation (lowest DC50), highest maximum degradation (Dmax), best cell permeability, strongest target engagement (lowest IC50), and the most favorable pharmacokinetic profile.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental PROTAC mechanism of action and a standard experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Benzyl-PEG5-NHBoc: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG5-NHBoc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its core molecular data, its role in the PROTAC mechanism, and provide a representative protocol for its use in the synthesis of these next-generation therapeutics.
Core Molecular Data
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, which can be removed under acidic conditions to allow for conjugation to a target protein ligand or an E3 ligase ligand. The benzyl (B1604629) group provides a stable terminus, while the PEG chain enhances solubility and optimizes the spatial orientation between the two ends of the PROTAC molecule.
| Property | Value |
| Molecular Weight | 427.53 g/mol |
| Chemical Formula | C₂₂H₃₇NO₇ |
| CAS Number | 2064292-55-1 |
| Structure | A benzyl group linked to a five-unit polyethylene glycol (PEG5) chain, which is terminated with a Boc-protected amine (NHBoc). |
Role in PROTAC-Mediated Protein Degradation
PROTACs are revolutionary molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2]
This compound serves as this critical linker. Its flexibility and length are designed to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][4] Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is then released and can act catalytically to degrade multiple POI molecules.[2][5]
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general strategy is to first deprotect the Boc-amine, then sequentially couple the resulting free amine to the POI ligand and the E3 ligase ligand (or vice-versa) through amide bond formation.
General Workflow for PROTAC Assembly
The assembly can follow two primary routes: a) First, couple the linker to the E3 ligase ligand, then connect the resulting intermediate to the POI ligand. b) First, couple the linker to the POI ligand, then connect the intermediate to the E3 ligase ligand.
The choice of route often depends on the stability and functional groups of the respective ligands.
Caption: General experimental workflow for PROTAC synthesis.
Representative Protocol: Boc Deprotection
The removal of the Boc protecting group is a standard procedure in organic synthesis, typically achieved under acidic conditions.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Add TFA (e.g., 20-25% v/v solution in DCM) to the reaction mixture.[6] The amount can range from 5 to 20 equivalents depending on the substrate.
-
Stir the reaction at room temperature for 1-2 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting crude product, the TFA salt of Benzyl-PEG5-NH₂, is often used directly in the next coupling step without further purification.
-
Representative Protocol: Amide Coupling Reaction
This protocol describes the coupling of the deprotected linker amine to a carboxylic acid group on a ligand (e.g., POI-COOH).
-
Reagents and Materials:
-
Deprotected Benzyl-PEG5-NH₂ (TFA salt)
-
Ligand with a carboxylic acid (e.g., POI-COOH) (1 equivalent)
-
Coupling agent (e.g., HATU, HBTU) (1.1-1.5 equivalents)
-
Base (e.g., DIPEA, Et₃N) (2-4 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the POI-COOH ligand (1 equivalent) and the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the base (e.g., DIPEA, 3 equivalents) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the crude deprotected Benzyl-PEG5-NH₂ in a small amount of anhydrous DMF.
-
Add the linker solution to the activated acid solution.
-
Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by LC-MS.
-
Once the reaction is complete, the product can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC). The structure of the resulting intermediate is then confirmed by LC-MS and NMR. This process is then repeated to couple the other end of the linker to the second ligand.
-
This guide provides a foundational understanding of this compound for its application in the design and synthesis of PROTACs. The provided protocols are representative, and optimization of reaction conditions is often necessary for specific substrates.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
The Architect of Proximity: A Technical Guide to Benzyl-PEG5-NHBoc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules are masterfully designed to co-opt the cell's own ubiquitin-proteasome system (UPS) for the selective removal of a protein of interest (POI). At the heart of every PROTAC lies the linker, a component that is far from a passive spacer. The linker's chemical nature, length, and flexibility are critical determinants of a PROTAC's efficacy, solubility, and pharmacokinetic profile.
This technical guide focuses on Benzyl-PEG5-NHBoc, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. Its structure, featuring a benzyl (B1604629) group for potential hydrophobic interactions, a five-unit PEG chain for enhanced solubility and optimized spacing, and a Boc-protected amine for versatile conjugation, makes it a valuable tool in the PROTAC designer's arsenal. We will delve into the quantitative impact of PEG linkers on PROTAC performance, provide detailed experimental methodologies, and visualize the core processes involved in targeted protein degradation.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and the linker that connects them. The linker's role is to position the POI and the E3 ligase in a productive ternary complex (POI-PROTAC-E3 ligase) to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for degradation by the 26S proteasome.
The length and composition of the linker are critical for the stability and geometry of this ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long or flexible linker might not be able to maintain the necessary proximity and orientation for efficient ubiquitination. PEG linkers, like this compound, are favored for their ability to improve the aqueous solubility of often hydrophobic PROTAC molecules, a crucial factor for cell permeability and bioavailability.[1][2]
Quantitative Impact of PEG Linkers on PROTAC Performance
The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following tables provide illustrative data, compiled from various sources, on how PEG linker length can influence key parameters for a series of PROTACs targeting the BRD4 protein. While not specific to this compound, this data is representative of the effects seen when modulating PEG linker length.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[3]
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in targeted protein degradation, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC development and evaluation.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Development.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic PROTAC using a PEG-based linker like this compound and for the subsequent evaluation of its degradation activity.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand with the amine group of a deprotected this compound linker, followed by conjugation to the second ligand.
Materials:
-
POI ligand with a carboxylic acid or amine functional group.
-
E3 ligase ligand with an orthogonal functional group.
-
This compound.
-
Trifluoroacetic acid (TFA) for Boc deprotection.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
-
Purification supplies: Preparative HPLC.
Procedure:
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in DCM (e.g., 10 mL/g).
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine (Benzyl-PEG5-NH2) is often used directly in the next step.
Step 2: First Amide Coupling
-
Dissolve the ligand containing a carboxylic acid (e.g., POI-COOH) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Benzyl-PEG5-NH2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate (e.g., POI-PEG5-Benzyl) by preparative HPLC.
Step 3: Functionalization and Second Coupling The benzyl group can be functionalized (e.g., debenzylation followed by activation) to couple with the second ligand. Alternatively, if the initial this compound was synthesized with a different reactive group at the benzyl position, that would be used here. The specific chemistry will depend on the functional groups on the second ligand (e.g., another amide coupling, click chemistry, etc.).
Characterization: Confirm the structure and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[5]
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Conclusion
This compound represents a key building block in the rational design of PROTACs. Its PEG component offers the advantages of enhanced solubility and provides a flexible scaffold to achieve the optimal distance and orientation between the target protein and the E3 ligase. The Boc-protected amine allows for straightforward and versatile conjugation strategies. As the field of targeted protein degradation continues to advance, a deep understanding of the role of linkers and the application of robust experimental methodologies will be paramount in developing the next generation of potent and selective protein-degrading therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to harness the power of PROTACs.
References
Benzyl-PEG5-NHBoc: A Technical Guide to Safety and Handling for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Benzyl-PEG5-NHBoc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the compound's properties, potential hazards, handling and storage procedures, and relevant experimental protocols. The information herein is compiled from publicly available data for this compound and analogous chemical structures.
Compound Identification and Properties
This compound is a molecule featuring a benzyl (B1604629) ether at one terminus and a Boc-protected amine at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional structure allows for its use as a linker in the assembly of more complex molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source Compound |
| Molecular Formula | C22H37NO7 | This compound[1] |
| Molecular Weight | 427.53 g/mol | This compound[1] |
| CAS Number | 2064292-55-1 | This compound[1] |
| Appearance | Pale yellow or colorless oily matter (predicted) | Benzyl-PEG5-alcohol[] |
| Solubility | Soluble in DCM, DMF, DMSO (predicted) | Benzyl-PEG5-alcohol[] |
| Boiling Point | 437.2 ± 40.0 °C at 760 mmHg (predicted) | Benzyl-PEG5-alcohol[] |
| Density | 1.1 ± 0.1 g/cm³ (predicted) | Benzyl-PEG5-alcohol[] |
Safety and Hazard Information
Table 2: Hazard Identification for Structurally Related Compounds
| Hazard Statement | GHS Classification | Source Compound(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Benzyl Alcohol[3], Benzyl-PEG11-Boc[4] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Benzyl Alcohol[3] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Benzyl Alcohol[3] |
| May cause an allergic skin reaction | Skin Sensitization (Sub-category 1B) | Benzyl Alcohol[3] |
| Very toxic to aquatic life with long lasting effects | Chronic Aquatic Toxicity (Category 1) | Benzyl-PEG11-Boc[4] |
Precautionary Statements:
-
Prevention:
-
Response:
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Collect spillage.[4]
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Handling, Storage, and First Aid
Handling:
-
Work under a fume hood.
-
Do not inhale the substance or mixture.
-
Avoid generation of vapors/aerosols.
-
Wash hands and face after working with the substance.
-
Immediately change contaminated clothing.
Storage:
-
Store in a tightly closed container.
-
Recommended storage at 2-8°C.[]
-
Shipping is typically at room temperature.[1][]
First Aid Measures:
-
General advice: Show the safety data sheet of a related compound to the doctor in attendance.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3]
-
In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[3]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]
Application in PROTAC Synthesis: Logical Workflow
This compound is a linker primarily used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The logical workflow for the role of a PROTAC is depicted below.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using this compound
This section provides a generalized, hypothetical protocol for the synthesis of a PROTAC. This protocol assumes the availability of a target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand with a free amine.
Objective: To synthesize a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound as a linker.
Step 1: Deprotection of the Boc Group
The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine.
Caption: Experimental workflow for the deprotection of this compound.
Methodology:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-linker can be used in the next step, often as the TFA salt.
Step 2: Coupling of the Deprotected Linker to the Target Protein Ligand
This step involves forming an amide bond between the newly exposed amine of the linker and a carboxylic acid on the target protein ligand.
Methodology:
-
Dissolve the target protein ligand (with a carboxylic acid moiety) in a suitable aprotic solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the deprotected Benzyl-PEG5-NH2 linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Step 3: Functionalization of the Benzyl Ether
The benzyl ether terminus of the linker is typically converted to a more reactive functional group for coupling to the E3 ligase ligand. A common strategy is debenzylation to reveal a primary alcohol, followed by activation.
Methodology:
-
Debenzylation: Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Stir until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate.
-
Activation (e.g., Mesylation): Dissolve the resulting alcohol in DCM and cool to 0°C. Add a base (e.g., triethylamine (B128534) or DIPEA) followed by methanesulfonyl chloride. Stir at 0°C and then allow to warm to room temperature. After completion, perform an aqueous workup and purify the mesylated intermediate.
Step 4: Coupling to the E3 Ligase Ligand
The final step is the coupling of the activated linker-target ligand conjugate to the E3 ligase ligand.
Methodology:
-
Dissolve the E3 ligase ligand (with a nucleophilic amine) and the mesylated intermediate from Step 3 in a suitable solvent like DMF.
-
Add a base such as potassium carbonate or DIPEA.
-
Heat the reaction mixture (e.g., 60-80°C) and stir for several hours to overnight.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
After completion, perform an appropriate workup and purify the final PROTAC molecule by preparative HPLC.
This guide provides a framework for the safe handling and use of this compound in a research and development setting. Users should always consult available safety data for related compounds and perform a thorough risk assessment before commencing any experimental work.
References
Commercial Availability and Technical Guide for Benzyl-PEG5-NHBoc in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-NHBoc, a heterobifunctional molecule featuring a benzyl (B1604629) ether, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, is a crucial building block in modern chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The PEG linker provides desirable physicochemical properties such as increased solubility and optimized spatial orientation, while the terminal functional groups allow for covalent attachment to ligands for a target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, representative experimental protocol for its synthesis and characterization, and a visualization of its role in the broader context of the ubiquitin-proteasome pathway.
Commercial Availability
This compound is readily available for research purposes from various chemical suppliers. The table below summarizes the offerings from several prominent vendors. Please note that catalog numbers, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | Catalog Number | Purity | Availability |
| MedchemExpress | This compound | HY-138378 | >98% | In Stock |
| BOC Sciences | This compound | Custom Synthesis | Inquire | Custom Order |
| Ambeed | This compound | A331878 | >95% | In Stock |
| BroadPharm | Related PEG Linkers | Inquire | >95% | Inquire |
| Biopharma PEG | Related PEG Linkers | Inquire | >95% | Inquire |
Experimental Protocols
While specific, detailed synthesis protocols for this compound are not always publicly disclosed by commercial suppliers, a plausible and representative multi-step synthesis can be devised based on established organic chemistry principles. The following protocol is a hypothetical but technically sound guide for its preparation in a laboratory setting.
Synthesis of this compound: A Representative Protocol
The synthesis can be envisioned in two main stages: 1) Benzylation of a commercially available PEG diol, followed by functional group manipulations to introduce the Boc-protected amine. A more direct approach, and the one detailed below, involves the benzylation of a pre-functionalized PEG linker.
Step 1: Benzylation of Boc-NH-PEG5-OH
This step utilizes the Williamson ether synthesis to introduce the benzyl group.
-
Materials:
-
Boc-NH-PEG5-OH (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Benzyl bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-NH-PEG5-OH dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 1:1 Hexane (B92381):Ethyl Acetate).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Purification of this compound
The crude product is purified by flash column chromatography.
-
Materials:
-
Hexane
-
Ethyl acetate
-
Procedure:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 9:1 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.
-
Characterization Data (Representative)
The following are expected analytical data for the successful synthesis of this compound.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂), 4.54 (s, 2H, O-CH₂-Ar), 3.70-3.55 (m, 20H, PEG -CH₂CH₂-), 3.35 (t, J=5.2 Hz, 2H, CH₂-NHBoc), 1.44 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.1, 138.5, 128.4, 127.7, 127.6, 79.1, 73.2, 70.6, 70.5, 70.3, 70.0, 40.4, 28.4. |
| HPLC (Reversed-Phase) | A single major peak with a retention time dependent on the specific column and gradient conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). |
| Mass Spectrometry (ESI+) | m/z calculated for C₂₄H₄₁NO₈Na [M+Na]⁺: 494.2724; Found: 494.2721. |
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, where this compound would function as the linker.
The Ubiquitin-Proteasome System
This diagram provides a simplified overview of the ubiquitin-proteasome pathway, which is exploited by PROTAC technology.
Conclusion
This compound is a commercially accessible and indispensable tool for researchers engaged in the development of PROTACs and other advanced bioconjugates. Its well-defined structure, incorporating a versatile PEG linker, allows for the precise engineering of molecules with enhanced therapeutic potential. While specific synthesis protocols from commercial vendors are proprietary, the representative protocol provided in this guide, based on fundamental organic chemistry reactions, offers a reliable pathway for its laboratory-scale preparation. The accompanying diagrams visually articulate the synthetic workflow and the critical biological pathways in which this molecule plays a pivotal role, providing a comprehensive resource for scientists in the field of drug discovery and development.
Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deprotection of the tert-butyloxycarbonyl (Boc) group from Benzyl-PEG5-NHBoc, a critical step in various bioconjugation and drug development workflows. This compound is a versatile linker molecule, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine group becomes available for conjugation to a target protein ligand after deprotection.[1] This document outlines the underlying chemical principles, detailed experimental protocols, and relevant applications.
Chemical Principles of Boc Deprotection
The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[2] The deprotection of N-Boc protected amines is typically achieved through acid-catalyzed hydrolysis.[3]
The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the following key steps:[4][5][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]
-
Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5][6]
This reaction is typically fast and proceeds at room temperature.[3] The formation of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[4][5] Care should be taken to perform the reaction in an open or well-ventilated system to allow these gases to escape.[5]
Experimental Protocols
Several acidic reagents can be employed for the deprotection of Boc-protected amines. The choice of reagent and reaction conditions may depend on the sensitivity of the substrate to acidic conditions.
Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and efficient method for Boc deprotection.[6][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v).[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected Benzyl-PEG5-amine.
Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid in an organic solvent is another effective reagent for Boc deprotection.[3][8]
Materials:
-
This compound
-
Dioxane or Methanol (B129727)
-
4M HCl in Dioxane or concentrated HCl
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of dioxane or methanol.
-
Add a solution of 4M HCl in dioxane in excess. Alternatively, a solution of HCl in methanol can be used.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized by dissolving in a suitable solvent and washing with a mild base as described in the TFA protocol.
Quantitative Data
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | Highly effective and common. Excess reagent is volatile and easily removed. |
| Hydrochloric Acid (HCl) | 4 M | Dioxane or Methanol | Room Temperature | 1 - 4 hours | Product is often isolated as the hydrochloride salt. |
| p-Toluenesulfonic Acid (p-TsOH) | 2 equivalents | Toluene | Room Temperature | Several hours | Milder acid, may require longer reaction times.[12] |
Visualization of Workflows and Pathways
Experimental Workflow for Boc Deprotection
The following diagram illustrates the general workflow for the deprotection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration | PDF | Acid | Acid Dissociation Constant [scribd.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC Using Benzyl-PEG5-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the versatile linker, Benzyl-PEG5-NHBoc. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The modular design of PROTACs, which includes a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[4][5] The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, a Boc-protected amine for sequential coupling, and a benzyl (B1604629) group which can be functionalized for conjugation.[2][6][7]
General Principles of PROTAC Synthesis
The synthesis of a PROTAC is a modular process that involves the sequential coupling of three key components: the POI ligand (warhead), the E3 ligase ligand (anchor), and the bifunctional linker.[1][8] Common synthetic strategies employed include amide bond formation and click chemistry.[1][9] The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][8]
Experimental Protocols
This section details a representative multi-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by deprotection and subsequent coupling with the E3 ligase ligand.
Step 1: Coupling of the POI Ligand to this compound
This protocol describes the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the amine group of a modified this compound linker. For this example, we will assume the benzyl group has been converted to an amine.
Materials and Reagents:
-
POI Ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (amine-functionalized) (1.1 eq)
-
HATU (1,1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-Linker-NHBoc intermediate.[1]
Step 2: Boc Deprotection of the POI-Linker Intermediate
This step removes the Boc protecting group to reveal a primary amine for the subsequent coupling reaction.
Procedure:
-
Dissolve the POI-Linker-NHBoc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[10]
-
Stir the reaction mixture at room temperature for 1-3 hours.[1]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.[10]
Step 3: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate
This final step involves the formation of an amide bond between a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) and the deprotected amine of the POI-linker intermediate.[11]
Procedure:
-
To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]
-
Add a solution of the deprotected POI-linker amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours to overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.[1]
Data Presentation: Characterization and Biological Evaluation
The synthesized PROTAC should be characterized to confirm its identity and purity, and then evaluated for its biological activity.
Table 1: Physicochemical Characterization
| Parameter | Method | Expected Result |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z matches observed m/z |
| Purity | HPLC | >95% |
| Structure | 1H NMR, 13C NMR | Spectra consistent with proposed structure |
Table 2: In Vitro Biological Evaluation
| Parameter | Assay | Description | Representative Value |
| Target Engagement | Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR)[12][13] | Measures the binding affinity of the PROTAC to the POI and the E3 ligase. | Kd (POI) = 50 nM; Kd (E3 Ligase) = 200 nM |
| Ternary Complex Formation | TR-FRET or SPR[14] | Assesses the formation of the POI-PROTAC-E3 ligase complex. | Cooperative binding observed |
| Protein Degradation | Western Blot or In-Cell Western[] | Measures the reduction in the level of the target protein in cells treated with the PROTAC. | 85% degradation at 100 nM |
| Degradation Potency (DC50) | Dose-response Western Blot or HiBiT assay[] | The concentration of PROTAC required to induce 50% degradation of the target protein. | 25 nM |
| Maximum Degradation (Dmax) | Dose-response Western Blot or HiBiT assay[1] | The maximum percentage of target protein degradation achieved. | 90% |
| Cytotoxicity | CCK-8 or CTG assay[] | Evaluates the effect of the PROTAC on cell viability. | IC50 > 10 µM |
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow
The diagram below outlines the step-by-step synthesis of a PROTAC using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Applications of Benzyl-PEG5-NHBoc in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl-PEG5-NHBoc, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) for cancer research. PROTACs are bifunctional molecules that harness the cell's own protein degradation machinery to eliminate cancer-causing proteins.
Application Notes
This compound serves as a flexible and hydrophilic linker in the construction of PROTACs. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The choice of linker is critical as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]
The use of a PEG linker, such as the one derived from this compound, offers several advantages in PROTAC design:
-
Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenging due to the typically high molecular weight of these bifunctional compounds.[1]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG linker can provide the necessary spatial orientation for the target protein and the E3 ligase to come into close proximity, facilitating efficient ubiquitin transfer.[2] The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair to achieve maximal degradation potency.[4]
-
Reduced Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding of molecules to proteins and other cellular components, which can help in minimizing off-target effects.
This compound, with its five ethylene (B1197577) glycol units, provides a linker of moderate length, which has been shown to be effective for the degradation of various cancer-related proteins when incorporated into PROTACs. The terminal Boc-protected amine allows for straightforward conjugation to a carboxylic acid group on either the target protein ligand or the E3 ligase ligand, while the benzyl (B1604629) group can be deprotected to reveal a hydroxyl group for further chemical modification if required.
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the natural protein disposal machinery of the cell.[5] The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]
Figure 1: Mechanism of action of PROTACs.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a hypothetical PROTAC, "PROTAC-X," targeting a kinase involved in cancer, using this compound as a linker. These protocols are intended as a guide and may require optimization for specific target proteins and cell lines.
Synthesis of PROTAC-X
This protocol describes the synthesis of a PROTAC by coupling a kinase inhibitor (KI-COOH) with an E3 ligase ligand (E3L-NH2) using this compound as the linker.
Workflow for PROTAC-X Synthesis:
Figure 2: Synthetic workflow for PROTAC-X.
Materials:
-
This compound
-
Kinase inhibitor with a carboxylic acid handle (KI-COOH)
-
E3 ligase ligand with a primary amine handle (E3L-NH2) (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Hydrogen (H2) gas
-
Palladium on carbon (Pd/C)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium carbonate (K2CO3)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude Benzyl-PEG5-NH2.
-
Coupling with Kinase Inhibitor: Dissolve KI-COOH, HATU, and DIPEA in DMF. Add the crude Benzyl-PEG5-NH2 to the solution. Stir at room temperature overnight. Purify the product (KI-PEG5-Benzyl) by flash column chromatography.
-
Benzyl Deprotection: Dissolve KI-PEG5-Benzyl in a suitable solvent like methanol (B129727) or ethanol. Add a catalytic amount of Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours. Filter off the catalyst and concentrate the filtrate to obtain KI-PEG5-OH.
-
Activation of Hydroxyl Group: Dissolve KI-PEG5-OH and TEA in a suitable solvent like DCM. Cool the solution to 0°C and add MsCl dropwise. Stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Coupling with E3 Ligase Ligand: To the reaction mixture from the previous step, add E3L-NH2 and K2CO3. Stir at room temperature overnight.
-
Purification: Purify the final PROTAC-X by preparative HPLC. Characterize the purified product by LC-MS and NMR.
In Vitro Evaluation of PROTAC-X
Workflow for In Vitro Evaluation:
Figure 3: In vitro evaluation workflow.
a. Protein Degradation Assay (Western Blot)
Objective: To determine the concentration- and time-dependent degradation of the target kinase by PROTAC-X.
Procedure:
-
Cell Culture: Plate cancer cells (e.g., a cell line known to express the target kinase) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of PROTAC-X (e.g., 100 nM) for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin). Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the target kinase levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration of PROTAC-X that causes 50% degradation of the target protein).
b. Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PROTAC-X-mediated protein degradation on cancer cell viability.
Procedure:
-
Cell Plating: Seed cancer cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of PROTAC-X for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC-X that inhibits cell growth by 50%).
In Vivo Evaluation of PROTAC-X in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PROTAC-X in a mouse model of cancer.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, PROTAC-X). Administer the treatments (e.g., daily intraperitoneal injections) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target protein degradation, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the PROTAC-X treated group compared to the vehicle control group.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for the in vitro and in vivo evaluation of PROTAC-X.
| Parameter | Value | Description |
| In Vitro | ||
| DC50 (Target Kinase) | 50 nM | Concentration of PROTAC-X causing 50% degradation of the target kinase in cells. |
| Dmax (Target Kinase) | >95% | Maximum degradation of the target kinase achieved with PROTAC-X. |
| IC50 (Cell Viability) | 150 nM | Concentration of PROTAC-X causing 50% inhibition of cancer cell growth. |
| In Vivo | ||
| Tumor Growth Inhibition (TGI) | 75% | Percentage of tumor growth inhibition in the PROTAC-X treated group compared to the vehicle control group at the end of the study. |
Disclaimer: The experimental protocols and quantitative data presented here are for illustrative purposes only and are based on general procedures and expected outcomes for PROTACs with similar linkers. Researchers should optimize these protocols for their specific experimental setup and interpret the results accordingly.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Degradation Using Benzyl-PEG5-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][3][] The choice of linker is critical as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of degradation.[][7]
Benzyl-PEG5-NHBoc is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of PROTACs.[1][2][8][] Its flexible nature and length are designed to facilitate the optimal orientation of the target protein and the E3 ligase to promote efficient ubiquitination and subsequent degradation. This document provides a detailed overview and generalized protocols for the application of PROTACs synthesized with a this compound linker for the degradation of kinase proteins.
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing the this compound linker is to induce the proximity of a target kinase and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target kinase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of kinase degradation by a PROTAC molecule.
Hypothetical Kinase Degradation Data
The following table represents typical quantitative data obtained from an experiment evaluating a hypothetical PROTAC, "KinaseX-Degrader," which utilizes the this compound linker.
| Cell Line | Target Kinase | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MCF-7 | KinaseX | VHL | 25 | >90 | 24 |
| HeLa | KinaseX | CRBN | 50 | >85 | 24 |
| Jurkat | KinaseX | VHL | 75 | >90 | 48 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
The following are generalized protocols that can be adapted for the specific kinase of interest and cell lines being used.
Experimental Workflow
Figure 2: A typical experimental workflow for evaluating a kinase-degrading PROTAC.
Protocol 1: Western Blotting for Kinase Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the KinaseX-Degrader in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Add serial dilutions of the KinaseX-Degrader to the wells.
-
Incubation: Incubate for the same duration as the degradation experiment.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Kinase Signaling Pathway Context
The degradation of a specific kinase can have significant downstream effects on cellular signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be modulated by a kinase-degrading PROTAC.
Figure 3: A representative kinase signaling pathway modulated by a PROTAC.
Conclusion
PROTACs synthesized with the this compound linker represent a versatile tool for inducing the degradation of target kinase proteins. The protocols and information provided herein offer a foundational framework for researchers to design and execute experiments to evaluate the efficacy of their specific kinase-targeting PROTACs. Successful implementation of these methods will enable the characterization of novel degraders and accelerate the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | whatman (沃特曼) [fluoroprobe.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzyl peg5 nhboc — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Benzyl-PEG5-NHBoc in Novel Therapeutic Development
Introduction
Benzyl-PEG5-NHBoc is a heterobifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative drug candidates that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] This is achieved by linking a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[2]
The linker component, such as this compound, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4] The polyethylene (B3416737) glycol (PEG) component of this compound enhances hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the resulting therapeutic.[4] The benzyl (B1604629) group provides a stable anchor point for synthesis, while the Boc-protected amine allows for controlled, sequential conjugation to either the target protein ligand or the E3 ligase ligand.[5]
These application notes provide a comprehensive overview of the role of this compound in the development of novel therapeutics, along with detailed, representative protocols for its use in the synthesis of PROTACs. While specific quantitative data for therapeutics synthesized with this compound is not yet widely available in published literature, the following sections provide data from analogous PEG-linker containing PROTACs to illustrate the expected impact on key drug development parameters.
Key Advantages of PEGylated Linkers in Therapeutic Development
The incorporation of PEG linkers, such as this compound, into novel therapeutics offers several distinct advantages:
-
Enhanced Solubility: Many potent small molecule inhibitors are hydrophobic. The hydrophilic nature of the PEG chain improves the overall solubility of the therapeutic agent, which is crucial for administration and bioavailability.[4]
-
Improved Pharmacokinetics: The PEG linker can create a hydrophilic shield around the molecule, potentially reducing immunogenicity and leading to a longer circulation half-life.
-
Reduced Aggregation: By masking hydrophobic regions, PEG linkers help prevent the formation of aggregates, a significant challenge in the manufacturing and formulation of protein-based therapeutics and complex small molecules.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the target protein and E3 ligase, which is necessary for efficient ubiquitination.[3]
-
Tunable Properties: The defined length of the PEG chain (in this case, 5 units) allows for precise control over the spacing between the two ligands of a PROTAC, enabling systematic optimization of the linker length.[4]
Application: Synthesis of a PROTAC using a PEG-based Linker
The following is a representative protocol for the synthesis of a PROTAC, illustrating the deprotection of a Boc-protected amine and subsequent amide bond formation, key steps in the utilization of this compound.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker like this compound typically follows a multi-step process. The general workflow involves the synthesis of two key intermediates: the target protein ligand-linker conjugate and the E3 ligase ligand. These are then coupled to form the final PROTAC, which is subsequently purified and characterized.
Caption: General workflow for the synthesis of a PROTAC.
Experimental Protocols
Protocol 1: Deprotection of the Boc Group from this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then ready for coupling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.
Protocol 2: Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand
This protocol outlines the formation of an amide bond between the deprotected amine of the PEG linker and a carboxylic acid group on a target protein ligand or E3 ligase ligand.
Materials:
-
Deprotected Benzyl-PEG5-amine
-
Carboxylic acid-containing ligand (e.g., a derivative of Thalidomide for CRBN E3 ligase) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Benzyl-PEG5-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ligand-linker conjugate.
Quantitative Data and Performance Metrics
As previously stated, specific quantitative data for therapeutics containing this compound is limited in the public domain. However, the following tables present representative data from published studies on PROTACs with similar PEG linkers to illustrate the types of analyses performed and the expected impact of PEGylation.
Table 1: Physicochemical Properties of PEG-Containing PROTACs
| PROTAC | Linker | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) |
| PROTAC A | Alkyl C8 | 850 | 5.2 | < 1 |
| PROTAC B | PEG4 | 920 | 4.1 | 15 |
| PROTAC C | PEG6 | 1008 | 3.5 | 50 |
This table illustrates the expected trend of decreasing lipophilicity (clogP) and increasing aqueous solubility with the incorporation of a PEG linker.
Table 2: In Vitro Efficacy of PEG-Containing PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Protein X | Cancer Cell Line A | 50 | 85 |
| PROTAC B | Protein X | Cancer Cell Line A | 25 | 95 |
| PROTAC C | Protein X | Cancer Cell Line A | 10 | 98 |
DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. This table demonstrates how linker optimization, including PEGylation, can improve the degradation potency of a PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound represents a valuable and versatile linker for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its defined PEG length provides a balance of hydrophilicity and spatial orientation, which are critical for optimizing the efficacy and druggability of PROTACs. While the full potential of this specific linker is still being explored, the general principles and protocols outlined in these application notes provide a strong foundation for researchers and scientists working to design and synthesize the next generation of targeted therapies. The continued investigation and publication of data related to therapeutics developed with this compound will be crucial for fully elucidating its advantages and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC | BroadPharm [broadpharm.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with a PEG5 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the selective degradation of target proteins through the ubiquitin-proteasome system.[1] A PROTAC molecule consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2] The linker, particularly polyethylene (B3416737) glycol (PEG) linkers, plays a critical role in determining the physicochemical properties of the PROTAC, including its solubility and cell permeability.[3][] Due to their high molecular weight and polar surface area, assessing the cell permeability of PROTACs is a crucial step in their development.[5] This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs, with a specific focus on those incorporating a PEG5 linker.
The Role of PEG5 Linkers in PROTAC Permeability
The linker in a PROTAC is not merely a spacer but significantly influences the molecule's ability to cross the cell membrane.[6] PEG linkers are often employed to improve the solubility and drug-like properties of PROTACs.[3][] The length of the PEG chain is a critical parameter. A PEG5 linker can offer a balance between maintaining sufficient proximity between the target protein and the E3 ligase for efficient ternary complex formation and conferring favorable physicochemical properties for cell permeability.[7] Longer PEG chains can increase hydrophilicity, which may hinder passive diffusion across the lipid bilayer.[] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane traversal, a phenomenon sometimes referred to as the "chameleon effect."[3][6]
Key Cell Permeability Assays for PROTACs
Several in vitro assays are commonly used to evaluate the cell permeability of PROTACs. These can be broadly categorized as cell-free and cell-based assays.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[5] This assay is cost-effective and useful for early-stage screening of compounds based on their passive diffusion characteristics.[5]
2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][5] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[2][8]
3. NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that can be used to assess the intracellular availability of a PROTAC, which serves as a proxy for its cell permeability.[1][9] By comparing the binding of a PROTAC to its target E3 ligase in live versus permeabilized cells, an "availability index" can be calculated to rank the intracellular accessibility of different PROTACs.[1][10][11]
4. Cellular Uptake Assays using LC-MS/MS
Directly measuring the intracellular concentration of a PROTAC provides a quantitative assessment of its ability to cross the cell membrane. This is typically achieved by incubating cells with the PROTAC, followed by cell lysis and quantification of the compound in the cell lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]
Data Presentation
The following table summarizes representative quantitative data from various permeability and cellular uptake assays for a series of hypothetical PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) with varying PEG linker lengths. This illustrates how data can be structured for easy comparison.
| PROTAC ID | Linker | Molecular Weight (Da) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 A-B Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 B-A Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Cellular Uptake at 10 nM (% of total) |
| PROTAC-PEG0 | None | 750 | 1.5 | 0.8 | 1.2 | 1.5 | 14 |
| PROTAC-PEG3 | PEG3 | 880 | 1.1 | 0.6 | 1.5 | 2.5 | 10 |
| PROTAC-PEG5 | PEG5 | 968 | 0.9 | 0.5 | 1.8 | 3.6 | 9 |
Note: The data presented are for illustrative purposes and are synthesized from trends reported in the literature. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of PROTACs across an artificial membrane.[3]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates (e.g., Corning Costar®)
-
Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the lipid solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Prepare solutions of the test PROTACs and control compounds in PBS. Add 150 µL of each solution to the donor wells of the coated filter plate.
-
Incubation: Place the donor filter plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTACs in both the donor and acceptor wells using a validated LC-MS/MS method.[7]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Caco-2 Permeability Assay Protocol
Objective: To assess the permeability of PROTACs across a Caco-2 cell monolayer, accounting for both passive and active transport mechanisms.[2]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTACs and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral - A-B): a. Add the test PROTACs and control compounds (in HBSS) to the apical (donor) compartment. b. Add fresh HBSS to the basolateral (acceptor) compartment. c. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours). d. Collect samples from both compartments for analysis.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Add the test PROTACs and control compounds (in HBSS) to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (acceptor) compartment. c. Incubate and collect samples as described for the A-B direction.
-
Quantification: Determine the concentration of the PROTACs in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess the involvement of active efflux transporters.[2]
NanoBRET™ Target Engagement and Cell Permeability Protocol
Objective: To assess the intracellular availability of PROTACs by measuring their engagement with a target E3 ligase in live and permeabilized cells.[1][15]
Materials:
-
HEK293 cells
-
Expression vector for the target E3 ligase (e.g., VHL) fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to the E3 ligase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well plates
-
Digitonin (B1670571) for cell permeabilization
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the E3 ligase-NanoLuc® fusion vector and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Live-Cell Assay: a. Prepare serial dilutions of the test PROTACs. b. Add the fluorescent tracer to the cells, followed by the diluted PROTACs. c. Incubate at 37°C for 2 hours. d. Add the NanoBRET™ Nano-Glo® Substrate. e. Measure the BRET signal on a plate reader.
-
Permeabilized-Cell Assay: a. Follow the same procedure as the live-cell assay, but with an additional step of adding digitonin to permeabilize the cells before adding the tracer and PROTACs.
-
Data Analysis: a. The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. b. Calculate the IC₅₀ values for both live-cell and permeabilized-cell conditions. c. The ratio of the permeabilized-cell IC₅₀ to the live-cell IC₅₀ provides an "availability index," with a higher ratio indicating better intracellular availability.[1]
Cellular Uptake Assay by LC-MS/MS Protocol
Objective: To directly quantify the intracellular concentration of PROTACs.
Materials:
-
Cultured cells of interest
-
Cell culture plates (e.g., 6-well plates)
-
Test PROTACs
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 4 hours).
-
Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add cell lysis buffer to each well and scrape the cells. Collect the cell lysates.
-
Protein Precipitation: Add cold acetonitrile (B52724) to the cell lysates to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant containing the PROTAC.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the PROTAC.[12][16]
-
Data Analysis: Normalize the intracellular PROTAC concentration to the total protein concentration or cell number.
Mandatory Visualizations
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. promega.com [promega.com]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Protein Degradation Assay Using a Benzyl-PEG5-NHBoc PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own protein disposal machinery.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This technology offers a powerful strategy to target proteins previously considered "undruggable."[1][2]
This document provides detailed application notes and protocols for conducting an in vitro protein degradation assay using a PROTAC synthesized with a Benzyl-PEG5-NHBoc linker. This specific linker is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[4] The protocols outlined below, primarily focusing on Western blotting and ELISA, are fundamental techniques for quantifying the efficacy of a novel PROTAC in inducing the degradation of a target protein in a cellular context.
Principle of PROTAC Action
PROTACs mediate protein degradation through the formation of a ternary complex, bringing together the target protein and an E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the proteasome.[6]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
I. Cell Culture and Treatment
This initial step involves treating a cell line that expresses the protein of interest with the this compound PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare a stock solution of the this compound PROTAC in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the PROTAC stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
Caption: General experimental workflow for assessing protein degradation.
II. Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the target protein levels following PROTAC treatment.[1]
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[1] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[1]
-
SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.[1] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[1] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the loading control band.[1]
III. ELISA for Quantitative Analysis of Protein Degradation
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for a more high-throughput and quantitative measurement of protein degradation. A sandwich ELISA is a common format for this application.[8][9]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the POI
-
Cell lysates (prepared as for Western blotting)
-
Detection antibody specific for the POI (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N Sulfuric Acid)
-
Wash buffer
-
Assay diluent
-
Plate reader
Protocol:
-
Sample and Standard Preparation: Prepare a standard curve using a recombinant version of the POI. Dilute the cell lysates to a concentration within the range of the standard curve.
-
Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add the prepared standards and diluted cell lysates to the wells. Incubate for 2 hours at room temperature.[9] Wash the plate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[9] Wash the plate.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[9] Wash the plate.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of the POI in each sample by interpolating from the standard curve.
Data Presentation
The quantitative data obtained from Western blot densitometry or ELISA should be summarized in tables for clear comparison of the effects of the this compound PROTAC at different concentrations and time points.
Table 1: Quantification of POI Degradation by Western Blot Analysis
| PROTAC Concentration (nM) | Incubation Time (hours) | Normalized POI Level (relative to Vehicle) | % Degradation |
| Vehicle (0) | 24 | 1.00 | 0 |
| 10 | 24 | 0.75 | 25 |
| 50 | 24 | 0.40 | 60 |
| 100 | 24 | 0.15 | 85 |
| 500 | 24 | 0.10 | 90 |
Table 2: Quantification of POI Degradation by ELISA
| PROTAC Concentration (nM) | Incubation Time (hours) | POI Concentration (ng/mL) | % Degradation |
| Vehicle (0) | 24 | 150.2 | 0 |
| 10 | 24 | 112.5 | 25.1 |
| 50 | 24 | 61.8 | 58.9 |
| 100 | 24 | 22.7 | 84.9 |
| 500 | 24 | 14.5 | 90.3 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation observed | Poor cell permeability of the PROTAC.[10] | Modify the linker to improve physicochemical properties.[10] |
| Inefficient ternary complex formation.[10] | Optimize the linker length and composition.[10] | |
| Low expression of the required E3 ligase in the cell line.[11] | Verify E3 ligase expression levels in the chosen cell line. | |
| "Hook effect" (reduced degradation at high concentrations) | Formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase).[11] | Test a wider and lower range of PROTAC concentrations. |
| High variability between replicates | Inconsistent cell seeding or pipetting errors.[11] | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Weak signal in Western blot | Insufficient protein loading or inefficient antibody binding. | Increase the amount of protein loaded and optimize antibody concentrations.[12] |
| Protein degradation during sample preparation. | Always use fresh lysis buffer with protease and phosphatase inhibitors.[7] |
Conclusion
The in vitro protein degradation assay is a critical tool for the evaluation of novel PROTAC molecules. By following the detailed protocols for cell treatment, Western blotting, and ELISA, researchers can effectively quantify the degradation of a target protein induced by a this compound PROTAC. Careful data analysis and troubleshooting will ensure the generation of reliable and reproducible results, which are essential for advancing the development of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Development of an analytical protocol for a fast, sensitive and specific protein recognition in paintings by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaybiotechnology.com [assaybiotechnology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[3][4][5] This targeted protein degradation approach offers a powerful alternative to traditional inhibition and has the potential to address previously "undruggable" targets.[3][6]
Mass spectrometry (MS) has emerged as an indispensable tool in the development and characterization of PROTACs.[4][7] Its versatility allows for the confirmation of PROTAC integrity, the detailed study of the crucial ternary complex formation, and the precise quantification of target protein degradation and off-target effects.[7] This document provides detailed methodologies for the key mass spectrometry-based experiments used to validate and characterize PROTACs.
Core Concepts and Mechanism of Action
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the target protein (POI) and an E3 ubiquitin ligase.[6][8] This proximity-induced event leads to the transfer of ubiquitin to the POI, which is then recognized and degraded by the 26S proteasome.[5] Mass spectrometry techniques are uniquely suited to investigate each stage of this process, from the initial binding events to the ultimate degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Key Mass Spectrometry Applications and Protocols
Mass spectrometry provides a multi-faceted approach to PROTAC characterization, from the initial analysis of the small molecule itself to its complex interactions within a cellular context.
Intact PROTAC Characterization
Before assessing its biological activity, it is crucial to confirm the identity and purity of the synthesized PROTAC molecule. High-resolution mass spectrometry provides an accurate mass measurement, which can be used to verify the elemental composition. Tandem MS (MS/MS) techniques can further confirm the structure by fragmenting the molecule and analyzing the resulting product ions.[9][10]
Native Mass Spectrometry for Ternary Complex Analysis
Native MS is a powerful technique for studying non-covalent protein-protein and protein-ligand interactions.[6] By preserving the native structure of complexes during analysis, it allows for the direct detection and semi-quantification of the PROTAC-induced ternary complex (POI-PROTAC-E3).[1][2] This provides direct evidence of a PROTAC's primary mechanism of action.
Caption: Experimental workflow for native MS analysis of ternary complexes.
Protocol: Native MS Analysis of Ternary Complex Formation
-
Protein and PROTAC Preparation:
-
Reconstitute purified POI and E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B) in a native MS-compatible buffer such as 100 mM ammonium acetate (B1210297).[11]
-
Prepare a stock solution of the PROTAC in DMSO.
-
-
Complex Formation:
-
In a microcentrifuge tube, mix the POI and E3 ligase complex to a final concentration of 5 µM each.[11]
-
Add the PROTAC at varying concentrations (e.g., 2.5 µM, 5 µM, 10 µM) to the protein mixture.[1][11] Ensure the final DMSO concentration is low (e.g., <1%) to avoid disrupting protein interactions.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Native Mass Spectrometry Analysis:
-
Perform a buffer exchange into 100 mM ammonium acetate using a suitable method like micro-dialysis or size-exclusion chromatography to remove any non-volatile salts.
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.[2]
-
Acquire data on a mass spectrometer capable of high mass analysis (e.g., a Q-TOF or Orbitrap instrument) using gentle instrument settings to preserve non-covalent interactions.[4]
-
-
Data Analysis:
-
Process the raw data to obtain a mass spectrum.
-
Deconvolute the spectrum to determine the molecular weights of the species present.
-
Identify the peaks corresponding to the individual proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the desired ternary complex (POI-PROTAC-E3).[4][8]
-
Calculate the relative abundance of the ternary complex by dividing its signal intensity by the total intensity of all protein species in the spectrum.[8]
-
Quantitative Data Summary: Native MS
| PROTAC | Concentration | POI | E3 Ligase | Relative Abundance of Ternary Complex (%) | Notes |
| MZ1 | 5 µM | Brd4BD2 | VCB | 13 | Demonstrates initial complex formation.[1][11] |
| MZ1 | 10 µM | Brd4BD2 | VCB | 81 | Higher concentration leads to increased complex formation.[1][11] |
| AT1 | 10 µM | Brd4BD2 | VCB | 65 | Comparison reveals MZ1 forms a more stable complex at this concentration.[1][11] |
| GNE-987 | 20 µM | Brd4B1 | VCB | ~25 | High-resolution MS confirms 1:1:1 stoichiometry.[8] |
Quantitative Proteomics for Degradation Analysis
The ultimate goal of a PROTAC is to induce the degradation of its target protein. Mass spectrometry-based quantitative proteomics is the gold standard for measuring changes in protein abundance across the entire proteome.[3][12] This allows for the determination of a PROTAC's potency (DC50) and selectivity.
Caption: Global proteomics workflow for specificity analysis.[5]
Protocol: Global Proteomics for Target Degradation and Selectivity
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer or EasyPep lysis buffer) containing protease and phosphatase inhibitors.[4][13]
-
Determine protein concentration using a BCA assay.
-
Take a fixed amount of protein (e.g., 15 µg) for digestion.[13] Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using an enzyme like trypsin.[4]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap Astral) coupled to a UHPLC system.[4][13]
-
Separate peptides using a reverse-phase gradient over a C18 column.
-
Acquire data using a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify protein abundance using label-free quantification (LFQ) or reporter ion intensities if isobaric labels were used.[4]
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.
-
Assess the selectivity by plotting the abundance change of all quantified proteins (Volcano plot) and confirming that the intended POI is among the most significantly depleted proteins.[14]
-
Quantitative Data Summary: Proteomics
| PROTAC | Cell Line | Treatment Conditions | Target Protein | Target Depletion (%) | Significant Off-Targets |
| ARCC-4 | VCaP | 500 nM, 4h | Androgen Receptor | >95% | None identified[13] |
| dBET1 | 293T | 1 µM, 18h | BRD4 | ~98% | BRD2, BRD3[15] |
| MZ1 | 293T | 1 µM, 18h | BRD4 | ~80% | BRD2, BRD3[15] |
Ubiquitination Site Analysis
To confirm the mechanism of action, it is important to show that the POI is ubiquitinated following PROTAC treatment. A specialized proteomics workflow involving the enrichment of ubiquitinated peptides can identify the specific sites of modification on the target protein.
Protocol: Ubiquitination Site Analysis
-
Sample Preparation:
-
Treat cells with the PROTAC as described above. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[4]
-
Lyse cells and digest the proteome with trypsin. This digestion leaves a di-glycine (K-ε-GG) remnant on ubiquitinated lysine (B10760008) residues.
-
-
Enrichment of Ubiquitinated Peptides:
-
Use an antibody-based enrichment method, such as one targeting the K-ε-GG remnant, to specifically isolate the ubiquitinated peptides from the complex mixture.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched peptide fraction by LC-MS/MS.
-
Search the data specifically for the K-ε-GG modification on lysine residues.
-
Quantify the relative abundance of ubiquitinated peptides between the PROTAC-treated and control samples to identify sites that are specifically modified in response to the PROTAC.[4]
-
Logical Relationship of MS Methods in PROTAC Characterization
The different MS-based methods provide complementary information at various stages of the PROTAC characterization pipeline, from initial validation of the molecule to the final confirmation of its cellular activity.
Caption: Logical flow of MS methods in the PROTAC development pipeline.
Conclusion
Mass spectrometry is a powerful and versatile analytical tool that is central to the modern PROTAC drug discovery pipeline.[4][7] From the fundamental validation of the PROTAC molecule's identity to the intricate analysis of ternary complex formation and the definitive quantification of protein degradation in a cellular environment, MS provides critical data at every step.[7] The protocols and data presented here offer a framework for researchers to quantitatively assess the efficacy, selectivity, and mechanism of action of novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Degrader [proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Revolutionizing Targeted Protein Degradation: Application of Click Chemistry with PEG5 Linkers for PROTACs
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of click chemistry, specifically utilizing PEG5 linkers, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). We present detailed protocols for the synthesis of a model PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase, alongside methodologies for its biological evaluation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, as well as impacting physicochemical properties such as solubility and cell permeability.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be precisely controlled.[2] A PEG5 linker, with its defined length, offers a balance of flexibility and rigidity that can be optimal for inducing productive ternary complex formation.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis.[3] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and rapid assembly of PROTAC libraries.[3] The resulting triazole linkage is metabolically stable, further enhancing the drug-like properties of the PROTAC.[3]
This application note will focus on the synthesis of a BRD4-targeting PROTAC using a PEG5 linker via CuAAC, and the subsequent evaluation of its ability to induce BRD4 degradation.
Signaling Pathway and Mechanism of Action
The PROTAC detailed herein targets the Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins and a key regulator of oncogene transcription, making it a prime target in oncology.[4] The PROTAC recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4.[4]
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table provides illustrative data for a BRD4-targeting PROTAC with a PEG5 linker, based on representative values from the literature for similar PROTACs.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4-PEG5-CRBN | BRD4 | CRBN | PEG5-Triazole | 15 | >95 | MDA-MB-231 | Illustrative |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry (CuAAC)
This protocol describes the synthesis of a BRD4-targeting PROTAC by reacting an alkyne-functionalized JQ1 derivative with a pomalidomide-PEG5-azide.
Caption: Workflow for PROTAC synthesis via CuAAC.
Materials:
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Pomalidomide-PEG5-azide (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the alkyne-functionalized JQ1 in a minimal amount of DMF.
-
Add the pomalidomide-PEG5-azide to the solution.
-
In a separate vial, prepare a 1:1 mixture of t-BuOH and deionized water. Add this solvent mixture to the reaction vial containing the reactants to achieve a final concentration of approximately 10 mM.
-
In a microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate.
-
In another microcentrifuge tube, prepare an aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with DMF and filter to remove any solids.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of BRD4 in a cancer cell line (e.g., MDA-MB-231) following treatment with the synthesized PROTAC.
Caption: Workflow for Western Blot analysis.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
BRD4-PEG5-CRBN PROTAC stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD4-PEG5-CRBN PROTAC in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Treat the cells with the PROTAC dilutions and vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and GAPDH using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Logical Relationships and Workflow
The successful development of a PROTAC involves a logical progression from design and synthesis to comprehensive biological evaluation.
Caption: Logical workflow for PROTAC development.
Conclusion
The combination of PEG5 linkers and click chemistry provides a powerful and versatile platform for the development of highly effective PROTACs. The methodologies and protocols detailed in this document offer a robust framework for the synthesis and evaluation of these promising therapeutic agents. The modular nature of this approach facilitates the rapid exploration of structure-activity relationships, accelerating the discovery and optimization of novel protein degraders.
References
- 1. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing PROTACs Utilizing a Benzyl-PEG5-NHBoc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block the function of a protein, PROTACs trigger the complete removal of the target protein, offering a powerful new therapeutic modality.[3]
A PROTAC molecule is heterobifunctional, consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5] The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.[6]
The linker plays a crucial role in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex.[4] PEG-based linkers, such as Benzyl-PEG5-NHBoc, are frequently employed due to their ability to improve hydrophilicity and pharmacokinetic properties.[4][7] this compound is a specific PEG-based linker used in the synthesis of PROTACs.[7][8] This application note provides a detailed experimental design for testing novel PROTACs that incorporate a this compound linker, outlining key in vitro and cell-based assays to characterize their efficacy and mechanism of action.
Core Concepts and Signaling Pathway
The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for protein homeostasis.[2] The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The E3 ligase then recognizes the specific substrate (the target protein in this case) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1]
Caption: Mechanism of action for a PROTAC.
Experimental Workflow
A systematic evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its intended mechanism of action and assess its potency and selectivity. The following workflow provides a comprehensive approach to testing a PROTAC synthesized with a this compound linker.
Caption: A typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
In Vitro Ternary Complex Formation Assay
Objective: To confirm the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase in a cell-free system.[9]
Methodology: In Vitro Pull-down Assay [9]
-
Reagents and Materials:
-
Purified recombinant target protein (POI) with a tag (e.g., GST-tag).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC compound with this compound linker.
-
Glutathione (B108866) Sepharose beads.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).
-
Wash buffer (same as assay buffer).
-
Elution buffer (e.g., assay buffer with 20 mM reduced glutathione).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the E3 ligase components.
-
-
Procedure:
-
Incubate GST-tagged POI with glutathione Sepharose beads in assay buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
Resuspend the beads in assay buffer and add the PROTAC compound at various concentrations. Incubate for 1 hour at 4°C.
-
Add the purified E3 ligase complex and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the E3 ligase to detect its presence in the pull-down, which indicates ternary complex formation.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC-mediated ternary complex is functional and can lead to the ubiquitination of the target protein.[10][11]
Methodology: AlphaLISA-based Ubiquitination Assay [12]
-
Reagents and Materials:
-
Purified recombinant target protein (POI) with a tag (e.g., GST-tag).
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Biotinylated ubiquitin.
-
ATP.
-
PROTAC compound.
-
AlphaLISA GSH Acceptor beads and Streptavidin Donor beads.
-
Assay buffer.
-
-
Procedure:
-
Set up the ubiquitination reaction by combining the POI, E1, E2, E3, biotinylated ubiquitin, ATP, and the PROTAC at various concentrations in the assay buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA GSH Acceptor beads (which bind to the GST-tagged POI) and Streptavidin Donor beads (which bind to the biotinylated ubiquitin).
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. An increase in the AlphaLISA signal indicates ubiquitination of the POI.
-
Cellular Target Protein Degradation Assay
Objective: To quantify the degradation of the target protein in a cellular context following treatment with the PROTAC.
Methodology: Western Blotting [13][14]
-
Reagents and Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay [15][16]
-
Reagents and Materials:
-
Cell line of interest.
-
PROTAC compound.
-
Opaque-walled multi-well plates suitable for luminescence.
-
CellTiter-Glo® 2.0 Reagent.[17]
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[16]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[18]
-
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro Ubiquitination Assay Results
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 1.0 |
| 1 | 25,000 | 1.7 |
| 10 | 75,000 | 5.0 |
| 100 | 150,000 | 10.0 |
| 1000 | 160,000 | 10.7 |
Table 2: Cellular Protein Degradation (DC50) and Cell Viability (IC50) Data
| Parameter | Value |
| DC50 (Degradation) | 50 nM |
| Dmax (Maximum Degradation) | 95% |
| IC50 (Cell Viability) | >10 µM |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits cell viability by 50%.
Conclusion
The experimental design outlined in this application note provides a robust framework for the initial characterization of novel PROTACs synthesized with a this compound linker. By systematically evaluating ternary complex formation, in vitro ubiquitination, cellular protein degradation, and cell viability, researchers can gain critical insights into the potency, efficacy, and potential toxicity of their compounds. This comprehensive approach is essential for advancing promising PROTAC candidates through the drug discovery and development pipeline.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 18. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Benzyl-PEG5-NHBoc in the Development of Molecular Glues and PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." This is primarily achieved through two major classes of small molecules: molecular glues and proteolysis-targeting chimeras (PROTACs). Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. PROTACs are heterobifunctional molecules composed of a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker.
Benzyl-PEG5-NHBoc is a versatile, high-purity polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. Its PEG component enhances solubility and can improve the pharmacokinetic properties of the final compound, while the Boc-protected amine and benzyl (B1604629) ether termini provide orthogonal handles for conjugation to E3 ligase and target protein ligands. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of protein degraders.
Principle of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC ("GluePRO-1") using this compound
This protocol describes the synthesis of a hypothetical PROTAC, "GluePRO-1," targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. This involves the coupling of a POI ligand with a carboxylic acid handle to the deprotected amine of this compound, followed by debenzylation and coupling to a pomalidomide (B1683931) derivative.
Materials:
-
This compound (CAS: 2064292-55-1)
-
POI Ligand-COOH (a ligand for the target protein with a carboxylic acid functional group)
-
Pomalidomide-OH (a derivative of pomalidomide with a hydroxyl group for ether linkage)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Sodium hydride (NaH)
-
Anhydrous solvents and reagents
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in DCM (10 mL/mmol).
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA. The resulting amine-PEG5-O-Benzyl trifluoroacetate (B77799) salt is used directly in the next step.
Step 2: Amide Coupling with POI Ligand-COOH
-
Dissolve the POI Ligand-COOH (1.0 eq) and the crude amine-PEG5-O-Benzyl trifluoroacetate salt (1.1 eq) in anhydrous DMF (10 mL/mmol).
-
Add DIPEA (3.0 eq) to neutralize the trifluoroacetate salt.
-
Add PyBOP (1.2 eq) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield POI Ligand-NH-PEG5-O-Benzyl.
Step 3: Debenzylation
-
Dissolve POI Ligand-NH-PEG5-O-Benzyl (1.0 eq) in methanol (B129727) (20 mL/mmol).
-
Add Pd/C (10% w/w) to the solution.
-
Stir the reaction mixture under an atmosphere of H₂ (balloon) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain POI Ligand-NH-PEG5-OH.
Step 4: Etherification with Pomalidomide-OH
-
Dissolve Pomalidomide-OH (1.2 eq) in anhydrous DMF (10 mL/mmol).
-
Add NaH (1.5 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of POI Ligand-NH-PEG5-OH (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, GluePRO-1, by preparative HPLC.
Protocol 2: Determination of DC₅₀ and Dₘₐₓ Values
The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ).
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11)
-
GluePRO-1 (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of GluePRO-1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the GluePRO-1 concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Data Presentation
The following tables provide representative data for CRBN-recruiting PROTACs with PEG linkers, illustrating typical efficacy values.[1][2][]
Table 1: Degradation Efficacy of a METTL3-targeting PROTAC (ZW30441) [1]
| Cell Line | Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) |
| MV4-11 | METTL3 | 0.44 | 80 |
| MV4-11 | METTL14 | 0.13 | 65 |
Table 2: Degradation Efficacy of a SMARCA2/4-targeting PROTAC [2]
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV-4-11 | SMARCA2 | 300 | 65 |
| MV-4-11 | SMARCA4 | 250 | 70 |
Table 3: Degradation Efficacy of a SHP2-targeting PROTAC []
| Cell Line | Target Protein | DC₅₀ (nM) |
| MV4-11 | SHP2 | 6.02 |
Molecular Glues: An Alternative Approach
While this compound is primarily a PROTAC linker, understanding molecular glues is crucial in the broader context of TPD. Molecular glues induce a neomorphic interaction between an E3 ligase and a target protein, often one that does not naturally interact. A classic example is the degradation of the transcription factors IKZF1 and IKZF3 by immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which recruit these proteins to the CRBN E3 ligase.[4]
IKZF1 Degradation Pathway
The IMiD molecule binds to CRBN, creating a new binding surface that is recognized by a degron motif on IKZF1. This leads to the ubiquitination and subsequent proteasomal degradation of IKZF1.[4][5]
References
- 1. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
Revolutionizing Drug Discovery: Case Studies of Successful PROTACs Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols
The emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Polyethylene glycol (PEG) linkers have gained prominence in PROTAC development due to their ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing for the formation of a productive ternary complex.
This document provides a detailed examination of three pioneering PROTACs that successfully employ PEG linkers: ARV-110 (Bavdegalutamide), MZ1, and dBET1. We present comprehensive quantitative data, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of targeted protein degradation.
Case Study 1: ARV-110 (Bavdegalutamide) - A Clinical Stage Androgen Receptor Degrader
ARV-110 is an orally bioavailable PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer. It utilizes a ligand that binds to the AR and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a PEG-containing linker.[1][2] ARV-110 has shown significant promise in preclinical models and is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3]
Quantitative Data for ARV-110
| Parameter | Value | Cell Line/System | Reference |
| Degradation (DC50) | ~1 nM | Various prostate cancer cell lines | [4] |
| Maximum Degradation (Dmax) | >90% | In vivo mouse xenograft models | [4] |
| Binding Affinity (AR) | ~5x higher than enzalutamide | In vitro binding assay | [5] |
| Oral Bioavailability (Mouse) | 37.89% | Preclinical pharmacokinetic studies | [6] |
| Oral Bioavailability (Rat) | 23.83% | Preclinical pharmacokinetic studies | [6] |
Signaling Pathway: Androgen Receptor Degradation by ARV-110
Caption: ARV-110-mediated degradation of the Androgen Receptor.
Case Study 2: MZ1 - A Selective BRD4 Degrader
MZ1 is a PROTAC that preferentially degrades BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, over its counterparts BRD2 and BRD3.[1][7] It achieves this selectivity through the cooperative formation of a ternary complex between BRD4, MZ1, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] MZ1 incorporates a PEG linker to connect the BET inhibitor JQ1 to a VHL ligand.[8]
Quantitative Data for MZ1
| Parameter | Value | Cell Line/System | Reference |
| Degradation (DC50 for BRD4) | 8 nM | H661 cells | [1] |
| Degradation (DC50 for BRD4) | 23 nM | H838 cells | [1] |
| Binding Affinity (BRD4 BD2) | 15 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Binding Affinity (VHL) | 66 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Ternary Complex KD (BRD4 BD2::MZ1::VCB) | 3.7 nM | Isothermal Titration Calorimetry (ITC) | [7] |
Signaling Pathway: BRD4 Degradation by MZ1
Caption: MZ1-mediated degradation of BRD4.
Case Study 3: dBET1 - A Potent Pan-BET Degrader
dBET1 is another potent PROTAC that targets the BET family of proteins for degradation. Unlike MZ1, dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase and demonstrates broader degradation of BRD2, BRD3, and BRD4.[9][10] It also utilizes a PEG-based linker to connect the JQ1 warhead to a thalidomide-derived CRBN ligand.[9]
Quantitative Data for dBET1
| Parameter | Value | Cell Line/System | Reference |
| Degradation (EC50 for BRD4) | <100 nM | In vitro | [9] |
| In Vivo Cmax (50 mg/kg IP) | 392 nM | Mouse pharmacokinetic study | [9] |
| Tumor Growth Inhibition | Significant | Human leukemia xenograft model | [9] |
| IC50 (Kasumi-1 cells) | 0.1483 µM | Cell viability assay | [10] |
| IC50 (MV4-11 cells) | 0.2748 µM | Cell viability assay | [10] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line of interest (e.g., VCaP for ARV-110, HeLa for MZ1, MV4-11 for dBET1)
-
PROTAC of interest (ARV-110, MZ1, or dBET1)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[13]
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate with primary antibody (e.g., anti-AR at 1:1000, anti-BRD4 at 1:1000) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:100,000) for 1 hour at room temperature.[15][16]
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal and quantify band intensities using densitometry software.
-
Normalize target protein levels to a loading control (e.g., GAPDH).
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of PROTACs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., VCaP for ARV-110, AML cell lines for MZ1/dBET1)[17][18][19]
-
Matrigel
-
PROTAC of interest formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.[20]
-
-
PROTAC Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.[20]
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot to confirm target degradation).
-
Caption: Experimental workflow for in vivo xenograft studies.
These case studies of ARV-110, MZ1, and dBET1 highlight the power and versatility of utilizing PEG linkers in the design of successful PROTACs. The provided data and protocols offer a valuable resource for researchers aiming to develop the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzyl-PEG5-NHBoc PROTAC Linker Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of the Benzyl-PEG5-NHBoc PROTAC linker.
Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that can be susceptible to yield loss at various stages. Understanding the overall workflow is crucial for effective troubleshooting.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the this compound synthesis is very low. Where should I start troubleshooting?
A1: A low overall yield is often the result of cumulative losses across multiple steps. It is recommended to analyze each step individually. Begin by verifying the purity and yield of each intermediate (Benzyl-PEG5-OH, Benzyl-PEG5-OTs, Benzyl-PEG5-N3, and Benzyl-PEG5-NH2). If you have not been isolating and characterizing intermediates, it is advisable to do so to pinpoint the problematic step.
The following sections break down potential issues at each stage of the synthesis.
Step 1: Monobenzylation of Pentaethylene Glycol
This step involves a Williamson ether synthesis to protect one of the terminal hydroxyl groups of pentaethylene glycol with a benzyl (B1604629) group.
Problem: Low yield of Benzyl-PEG5-OH and formation of dibenzylated byproduct.
| Possible Cause | Troubleshooting & Optimization |
| Use of a strong base with the diol | Using a strong base like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to a mixture of mono- and di-benzylated products, which can be difficult to separate. |
| Reaction Conditions | - Base: Use a milder base or a stoichiometric amount of a stronger base to favor monobenzylation. Phase-transfer catalysis can also be effective. - Temperature: Lowering the reaction temperature can favor the SN2 pathway over elimination side reactions.[1][2] - Solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions.[1] |
| Purification Challenges | PEGylated compounds can be challenging to purify via standard column chromatography. They may streak or co-elute with byproducts.[3] |
Experimental Protocol: Monobenzylation
-
Dissolution: Dissolve pentaethylene glycol (1.0 eq.) in anhydrous THF or DMF.
-
Deprotonation: Add sodium hydride (NaH, 0.95-1.0 eq. of 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen). Allow the mixture to stir at room temperature for 1 hour.
-
Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Typical Value | Reference |
| Yield | 60-75% | [4] |
| Molar Ratio (PEG:NaH:BnBr) | 1 : 0.95-1.0 : 1.0 | General Protocol |
| Reaction Time | 12-16 hours | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
Step 2: Tosylation of Benzyl-PEG5-OH
The terminal hydroxyl group of Benzyl-PEG5-OH is converted to a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution with azide (B81097).
Problem: Incomplete tosylation or low yield of Benzyl-PEG5-OTs.
| Possible Cause | Troubleshooting & Optimization |
| Reagent Quality | p-Toluenesulfonyl chloride (TsCl) can degrade upon exposure to moisture. Ensure you are using fresh or properly stored TsCl. |
| Insufficient Base | Pyridine or triethylamine (B128534) is used to neutralize the HCl byproduct. An insufficient amount of base can lead to an acidic reaction mixture, which can cause side reactions. |
| Reaction Temperature | The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions. Allowing the reaction to warm up prematurely can lead to the formation of byproducts. |
| Work-up Issues | The pyridinium (B92312) hydrochloride salt formed as a byproduct needs to be effectively removed during the work-up.[5] |
Experimental Protocol: Tosylation
-
Dissolution: Dissolve Benzyl-PEG5-OH (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or pyridine.
-
Reagent Addition: Cool the solution to 0 °C and add triethylamine (1.5-2.0 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in DCM.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with cold dilute HCl to remove excess pyridine/triethylamine, followed by washing with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification if it is of sufficient purity.
| Parameter | Typical Value | Reference |
| Yield | >90% | [6] |
| Molar Ratio (Alcohol:TsCl:Base) | 1 : 1.2-1.5 : 1.5-2.0 | [7] |
| Reaction Time | 12-16 hours | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
Step 3: Azidation of Benzyl-PEG5-OTs
This step involves the SN2 reaction of the tosylate with sodium azide to introduce the azide functionality.
Problem: Low yield of Benzyl-PEG5-N3.
| Possible Cause | Troubleshooting & Optimization |
| Poor Leaving Group | If the tosylation in the previous step was incomplete, the starting alcohol will not react. |
| Reaction Conditions | - Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[8][9] - Temperature: Heating the reaction (e.g., 60-80 °C) is often necessary to drive the substitution to completion. |
| Purity of Starting Material | Impurities from the previous step can interfere with the reaction. |
Experimental Protocol: Azidation
-
Dissolution: Dissolve Benzyl-PEG5-OTs (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN3, 1.5-3.0 eq.) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
| Parameter | Typical Value | Reference |
| Yield | >90% | [8][10] |
| Molar Ratio (Tosylate:NaN3) | 1 : 1.5-3.0 | [10] |
| Reaction Time | 12-16 hours | [8] |
| Temperature | 60-80 °C | General Protocol |
Step 4: Reduction of Benzyl-PEG5-N3 to Benzyl-PEG5-NH2
The azide is reduced to the primary amine, commonly via a Staudinger reaction.
Problem: Incomplete reduction or difficulty in purifying the amine.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | The Staudinger reaction can sometimes be sluggish. Ensure sufficient reaction time and an adequate excess of the phosphine (B1218219) reagent.[11] |
| Byproduct Removal | The triphenylphosphine (B44618) oxide byproduct can be difficult to separate from the desired amine, especially with PEGylated compounds.[12] |
| Alternative Reduction Methods | Catalytic hydrogenation (e.g., H2, Pd/C) is a cleaner alternative but may not be suitable if other reducible functional groups are present.[12] |
Experimental Protocol: Staudinger Reduction
-
Dissolution: Dissolve Benzyl-PEG5-N3 (1.0 eq.) in a mixture of THF and water.
-
Reagent Addition: Add triphenylphosphine (PPh3, 1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the THF under reduced pressure. The residue can be dissolved in a suitable organic solvent and washed with water.
-
Purification: The crude amine can be purified by column chromatography or by acid-base extraction to remove the triphenylphosphine oxide.
| Parameter | Typical Value | Reference |
| Yield | 80-95% | [12] |
| Molar Ratio (Azide:PPh3) | 1 : 1.1-1.5 | [12] |
| Reaction Time | 12-24 hours | [12] |
| Temperature | Room Temperature | [12] |
Step 5: Boc Protection of Benzyl-PEG5-NH2
The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting & Optimization |
| Reagent Quality | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can decompose over time. Use fresh reagent. |
| Reaction Conditions | - Base: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required. Ensure an adequate amount is used.[13] - Solvent: Aprotic solvents like DCM, THF, or acetonitrile (B52724) are commonly used.[13] |
| Side Reactions | The formation of ureas or double Boc protection are possible side reactions, though less common with primary amines under standard conditions.[14][15] |
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve Benzyl-PEG5-NH2 (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add triethylamine (1.5 eq.) and a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq.) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product. Further purification can be done by column chromatography if needed.
| Parameter | Typical Value | Reference |
| Yield | >90% | [13][16] |
| Molar Ratio (Amine:(Boc)2O:Base) | 1 : 1.1 : 1.5 | [16] |
| Reaction Time | 2-4 hours | [16] |
| Temperature | Room Temperature | [16] |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
Optimizing PROTAC Linker Length for Improved Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) to enhance their degradation activity. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and curated data to inform your linker design strategy.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC molecule?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The length, composition, and attachment points of the linker significantly influence the efficacy of the PROTAC.[1]
Q2: How does linker length impact the efficacy of a PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy.[1] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[1] Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[1] For some targets, longer linkers are favored, while for others, a shorter, more rigid linker may be optimal.[3]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common types of linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic tractability and ability to systematically vary the length. Hydrophilic PEG linkers can improve the solubility and cell permeability of the PROTAC molecule. Alkyl chains offer a more hydrophobic and rigid option. More complex, rigid linkers containing cyclic structures are also used to pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2] Linker design can influence the hook effect by affecting the stability and cooperativity of the ternary complex. A well-designed linker can promote favorable protein-protein interactions, stabilizing the ternary complex and potentially mitigating the hook effect.
Troubleshooting Guides
Issue 1: My PROTAC shows low or no degradation of the target protein.
-
Possible Cause: Suboptimal linker length.
-
Troubleshooting Step: Synthesize and test a broader range of linker lengths. The optimal length is target-dependent and often requires empirical determination. For example, for some targets, linkers shorter than 12 atoms show no activity, while for others, very long linkers can also be detrimental.[4]
-
-
Possible Cause: Poor cell permeability.
-
Troubleshooting Step: Modify the linker to improve its physicochemical properties. Incorporating PEG units can increase hydrophilicity and potentially improve cell permeability.[3]
-
-
Possible Cause: Inefficient ternary complex formation.
-
Troubleshooting Step: Confirm ternary complex formation using biophysical assays such as Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).[2] If the ternary complex does not form, a redesign of the linker is necessary.
-
-
Possible Cause: Low E3 ligase expression in the cell line.
-
Troubleshooting Step: Confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell model using Western Blot. If expression is low, consider using a different cell line with higher E3 ligase expression.
-
Issue 2: I am observing a "hook effect" in my dose-response experiments.
-
Possible Cause: Formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Step: Perform a wide dose-response experiment with smaller concentration increments to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[2]
-
Troubleshooting Step: Redesign the linker to enhance the cooperativity of the ternary complex. A linker that promotes favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Issue 3: The degradation efficiency is inconsistent across experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Step: Standardize cell passage number, confluency, and overall cell health, as these factors can affect the efficiency of the ubiquitin-proteasome system.
-
-
Possible Cause: Instability of the PROTAC compound.
-
Troubleshooting Step: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.
-
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC activity for different protein targets.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD3-L1 | 8 | 500 | 65 |
| ERD3-L2 | 12 | 150 | 85 |
| ERD3-L3 | 16 | 50 | >95 |
| ERD3-L4 | 20 | 200 | 80 |
| ERD3-L5 | 24 | 600 | 60 |
Data is hypothetical and for illustrative purposes based on trends observed in published studies.[1][2][5]
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) in Ramos cells |
| BTK Degrader 1 | PEG | ~15 | 40 |
| BTK Degrader 2 | PEG | ~22 | 10 |
| BTK Degrader 3 | PEG | ~29 | 4 |
| BTK Degrader 4 | PEG | ~36 | 1 |
Data compiled from published studies.[4][6]
Table 3: Impact of Linker Length on p38α MAPK Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | % p38α Degradation at 1 µM |
| p38 Degrader 1 | PEG-Alkyl | 11 | <10% |
| p38 Degrader 2 | PEG-Alkyl | 14 | ~50% |
| p38 Degrader 3 | PEG-Alkyl | 17 | >90% |
| p38 Degrader 4 | PEG-Alkyl | 20 | ~75% |
Data compiled from published studies.[7][8][9]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using ECL substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.
Materials:
-
Cell line expressing the POI and the recruited E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer
-
Primary antibody for immunoprecipitation (against the E3 ligase or a tag)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short period (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor can help stabilize the complex. Lyse the cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.[10]
-
Immune Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.[10]
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.[10]
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting, probing for the presence of the POI to confirm its interaction with the E3 ligase.[10]
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Stringent cell lysis buffer (e.g., RIPA buffer)
-
Antibody for immunoprecipitation (against the POI)
-
Antibody for Western blotting (against ubiquitin)
-
Protein A/G agarose beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat with a proteasome inhibitor for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a stringent buffer to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein from the cell lysates.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.
Protocol 4: MTS Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that depend on the target protein for survival.
Materials:
-
96-well cell culture plates
-
PROTAC compounds
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).[2]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability, particularly for PEGylated PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my PEGylated PROTACs show potent biochemical activity but poor cellular efficacy?
A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] These properties can significantly hinder their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1] Even with high in vitro binding affinity, insufficient intracellular concentration will lead to ineffective protein degradation.[1]
Q2: What are the key physicochemical properties of a PEGylated PROTAC that influence its cell permeability?
Several physicochemical properties are critical for PROTAC cell permeability. Key factors include:
-
Molecular Weight (MW): PROTACs typically have high MWs, which can negatively impact passive diffusion across the cell membrane.[1][3][4] A significant drop-off in permeability is often reported at MW > 1000 Da.[2][3]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1][2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability.[1][2][3] PEG linkers, in particular, contribute a significant number of HBAs.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention, both of which reduce permeability.[1][5][6] Designing PROTACs with an ALogP below 5.0 may lead to higher permeability.[5][6]
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, folded conformation in the non-polar environment of the cell membrane can shield its polar surface area and improve permeability. This is often referred to as the "chameleon effect."[7][8][9][10] PEG linkers are more likely to form folded structures than alkyl linkers.[7]
Q3: How does the length of the PEG linker affect the cell permeability of my PROTAC?
The length of the PEG linker plays a critical role. While the optimal length is target-dependent, some general trends have been observed:
-
Shorter linkers generally lead to more permeable compounds.[3][5] This is because increasing the linker length usually increases MW, HBDs, and HBAs.[3][5]
-
Longer linkers can provide greater flexibility, which may be necessary for the formation of a stable ternary complex between the target protein and the E3 ligase.[11] However, excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.[11][]
Q4: Are there alternatives to PEG linkers to improve cell permeability?
Yes, several alternative linker strategies can be employed:
-
Alkyl Linkers: Replacing PEG linkers with alkyl chains reduces the number of hydrogen bond acceptors and the polar surface area, which can enhance membrane permeability.[][14]
-
Rigid Linkers: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can improve aqueous solubility and cell permeability.[2][4][7] These are often found in PROTACs that have undergone lead optimization.[9]
-
Macrocyclization: Locking the PROTAC into a bioactive conformation through macrocyclization of the linker can enhance degradation potency and selectivity.[8][15]
Troubleshooting Guide
If you are encountering issues with the cell permeability of your PEGylated PROTACs, consider the following troubleshooting steps.
Problem: Low Cellular Activity Despite High Biochemical Potency
This is a classic indicator of poor cell permeability.
Workflow for Troubleshooting Poor Cell Permeability
Caption: A workflow for diagnosing and addressing poor cell permeability of PROTACs.
Solutions & Experimental Approaches:
-
Quantify Cell Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[5][7] It is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells and can provide insights into both passive and active transport mechanisms.[7][16]
-
-
Confirm Cellular Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in cells. Binding of the PROTAC to its target will alter the protein's melting curve, confirming target engagement.[17]
-
NanoBRET™ Target Engagement Assays: This is a live-cell method to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase in their native cellular environment.[17]
-
-
Rational PROTAC Redesign:
-
Linker Optimization:
-
Shorten the PEG linker: Systematically synthesize and test PROTACs with shorter PEG chains.
-
Replace the PEG linker with an alkyl linker: This can reduce polarity and improve permeability.[]
-
Introduce rigid elements: Incorporate moieties like piperazine or piperidine to potentially improve both solubility and permeability.[2][4][7]
-
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve physicochemical properties and bioactivity.[6]
-
Prodrug Strategies: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[7]
-
In-Cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC in vivo from two smaller, more cell-permeable fragments.[10]
-
Data Summary Tables
Table 1: Impact of Linker Length and Composition on PROTAC Permeability
| PROTAC Series | Linker Modification | Permeability (Pₑ, 10⁻⁶ cm/s) | Fold Change | Reference |
| MZ Series | 2-unit PEG linker (Compound 7) | 0.6 | 20x more permeable | [3][5] |
| 3-unit PEG linker (Compound 8) | 0.03 | [3][5] | ||
| AT Series | 1-unit PEG linker (Compound 15) | ~0.005 | 2.5x more permeable | [3][5] |
| Alkyl linker (Compound 17) | 0.002 | [3][5] | ||
| CM/CMP Series | 1 additional PEG unit | ~50% reduction | [3][5] | |
| MZP Series | 2 additional PEG units | ~50% reduction | [3][5] |
Table 2: Physicochemical Properties of Selected PROTACs and their Permeability
| Compound | Linker Type | MW (Da) | ALogP | HBD | HBA | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| Compound 7 | 2-unit PEG | ~900-1200 | ~4.0 | >5 | >10 | 0.6 | [3][5] |
| Compound 9 | Modified MZ | ~900-1200 | >5.0 | >5 | >10 | 0.006 | [3][5] |
| Compound 17 | Alkyl | ~900-1200 | N/A | >5 | >10 | 0.002 | [3][5] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across a lipid-infused artificial membrane.
Signaling Pathway of PROTAC Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1]
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
Data Analysis:
The permeability coefficient (Pₑ) can be calculated using the following equation:
Pₑ = [Cₐ(t) * Vₐ] / [A * t * (C_D(t) - C_A(t))]
Where:
-
Cₐ(t) is the concentration in the acceptor well at time t
-
Vₐ is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
C_D(t) is the concentration in the donor well at time t
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which can indicate both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin/streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 Cells: Seed Caco-2 cells onto the Transwell inserts at a high density (e.g., 6 x 10⁴ cells/cm²).
-
Culture and Differentiate: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
-
Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer and pre-incubate at 37°C for 30 minutes.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer at the desired concentration.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[1]
Data Analysis:
The apparent permeability coefficient (Papp) is calculated:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
The efflux ratio (ER) is calculated as:
ER = Papp (B-to-A) / Papp (A-to-B)
An ER > 2 suggests that the PROTAC is a substrate for active efflux transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 14. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Addressing the hook effect in PROTACs with a PEG5 linker
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering the "hook effect" with Proteolysis Targeting Chimeras (PROTACs), with a special focus on the role of the PEG5 linker in mitigating this phenomenon.
Section 1: Understanding the PROTAC Hook Effect
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped or "hooked" curve, which is distinct from the typical sigmoidal curve seen with traditional inhibitors.[2] Misinterpreting this curve can lead to an incorrect assessment of a PROTAC's potency (DC50) and efficacy (Dmax).[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessively high PROTAC concentrations.[4][5] A PROTAC's function depends on forming a productive ternary complex (Target Protein + PROTAC + E3 Ligase).[6] However, when the PROTAC concentration is too high, the molecules saturate both the target protein and the E3 ligase independently. This leads to an abundance of ineffective binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC), which prevents the formation of the productive ternary complex required for ubiquitination and degradation.[1][7]
Section 2: The Role of the Linker in Mitigating the Hook Effect
Q3: How can the PROTAC linker, specifically a PEG5 linker, help address the hook effect?
A3: The linker is a critical component that influences the formation and stability of the ternary complex.[8] Its length, flexibility, and chemical properties are not just for spacing but actively participate in defining the PROTAC's efficacy.[9] A Polyethylene Glycol (PEG) linker, such as one with 5 repeating units (PEG5), offers distinct advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic, which improves the overall solubility of the PROTAC molecule, a common challenge for these large compounds.[10]
-
Increased Flexibility: The flexibility of a PEG linker can help the PROTAC adopt a more favorable conformation, facilitating the formation of a stable ternary complex. This can be especially important for targets with challenging binding pockets.[8]
-
Improved Cooperativity: A well-designed linker can create favorable new protein-protein interactions between the target and the E3 ligase within the ternary complex. This "cooperativity" stabilizes the ternary complex over the binary ones, which can directly reduce the hook effect.[11][12]
Q4: What are the key differences between a standard alkyl linker and a PEG linker?
A4: The choice of linker chemistry significantly impacts the PROTAC's physicochemical properties and performance.
| Property | Alkyl Linker | PEG Linker |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene (B1197577) glycol units. |
| Solubility | Generally hydrophobic, may limit aqueous solubility. | Hydrophilic, improves water solubility and biocompatibility.[10] |
| Flexibility | Can be rigid or flexible depending on saturation and rotation. | Highly flexible, allowing for more conformational freedom.[8] |
| Cell Permeability | Hydrophobicity can sometimes aid passive diffusion. | Can present a challenge, often requiring a balance. |
| Metabolic Stability | Generally stable. | Good biocompatibility and stability. |
Section 3: Troubleshooting Guide & FAQs
Q5: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations. Is this the hook effect?
A5: Yes, a bell-shaped curve is the classic signature of the hook effect.[1]
-
Recommended Action: Repeat the experiment using a wider and more granular concentration range. It is critical to test concentrations well below and above the apparent "peak" of degradation to accurately define the DC50, Dmax, and the concentration at which the hook begins. Often, the optimal concentration range is in the nanomolar to low micromolar range.[11]
Q6: I don't see any protein degradation at any of my tested concentrations. What should I do?
A6: This could be due to several factors. Before concluding the PROTAC is inactive, follow this troubleshooting workflow:[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of Benzyl-PEG5-NHBoc Containing PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the metabolic stability of PROTACs (Proteolysis Targeting Chimeras) that contain a Benzyl-PEG5-NHBoc linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with PROTACs containing a this compound linker?
A1: PROTACs with a this compound linker are susceptible to metabolic degradation at two primary locations: the polyethylene (B3416737) glycol (PEG) chain and the benzyl (B1604629) group. The ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[1][] The benzyl group is also prone to oxidation, which can be catalyzed by CYP enzymes.[3] This metabolic instability can lead to a reduced half-life and decreased in vivo efficacy of the PROTAC.
Q2: Which enzymes are primarily responsible for the metabolism of this compound containing PROTACs?
A2: The primary enzymes involved in the metabolism of these PROTACs are the Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, which is abundant in the liver and plays a significant role in the metabolism of many drugs.[] Aldehyde oxidase (AO) may also be involved, especially in the metabolism of nitrogen-containing heterocyclic structures that might be part of the PROTAC's warhead or E3 ligase ligand.[4][5]
Q3: How does the flexibility of the PEG linker influence the metabolic stability of the PROTAC?
A3: While the flexibility of a PEG linker can be advantageous for inducing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can expose the linker to metabolic enzymes, making it more susceptible to degradation.[1] A more rigid linker structure can shield the molecule from enzymatic attack and improve metabolic stability.[]
Q4: What are the common strategies to improve the metabolic stability of PROTACs with PEG linkers?
A4: Several strategies can be employed to enhance metabolic stability:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings can protect the molecule from metabolic enzymes.[1][7]
-
Optimize Linker Length: The length of the linker is a critical factor. Shorter linkers can sometimes exhibit increased metabolic stability due to steric hindrance at the enzyme's active site.[]
-
Introduce Metabolic Blocks: Placing metabolically stable groups, such as fluorine atoms, at or near potential sites of metabolism can block enzymatic action.
-
Alter Linker Chemistry: Replacing the PEG linker with a more metabolically stable linker, such as an alkyl chain, can be considered, although this may impact other properties like solubility.
Q5: Will modifying the this compound linker affect other properties of my PROTAC?
A5: Yes, modifications to the linker can significantly impact the physicochemical properties of the PROTAC. For instance, replacing the hydrophilic PEG linker with more lipophilic groups can decrease aqueous solubility but may improve cell permeability.[1] Conversely, incorporating polar groups can enhance solubility. It is a critical balancing act to optimize for metabolic stability without negatively affecting other essential drug-like properties such as permeability and ternary complex formation.
Troubleshooting Guides
Issue 1: Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Possible Cause: The this compound linker is being rapidly metabolized.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in vitro clearance.
Issue 2: Poor in vivo efficacy despite good in vitro potency.
-
Possible Cause: The PROTAC is being rapidly metabolized in vivo, leading to low exposure.
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic (PK) Studies: Determine the in vivo half-life and exposure of the PROTAC.
-
Analyze Metabolites in Plasma and Tissues: Identify the major metabolites to confirm that in vivo degradation pathways are consistent with in vitro findings.
-
Implement Linker Optimization Strategies: Based on the metabolite identification, apply the strategies mentioned in A4 of the FAQ section to design and synthesize more metabolically stable PROTACs.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies on PROTACs with various linkers to illustrate general trends in metabolic stability. Note: Data for PROTACs containing the specific this compound linker is not publicly available. The data presented here is for comparative purposes.
Table 1: In Vitro Half-life (t1/2) of PROTACs with Different Linkers in Human Liver Microsomes (HLM)
| PROTAC (Target-Linker-E3 Ligase Ligand) | Linker Type | Half-life (t1/2, min) | Reference |
| BETd-260 (BET-Alkyl-Pomalidomide) | Alkyl | 18.2 | [8] |
| dBet1 (BET-Short Alkyl-Thalidomide) | Short Alkyl | 135 | [8] |
| BTK PROTAC 6e (BTK-PEG-Pomalidomide) | PEG | 1.3 (mouse liver microsomes) | [] |
| BTK PROTAC 3e (BTK-Rigid-Pomalidomide) | Rigid (contains pyridine (B92270) rings) | >145 (mouse liver microsomes) | [] |
| ARV-110 (AR-Complex-Pomalidomide) | Complex/Rigid | 110 hours (in a stable cell line) | [] |
Table 2: Intrinsic Clearance (CLint) of PROTACs in Human Hepatocytes
| PROTAC | Linker Type | Intrinsic Clearance (µL/min/106 cells) | Reference |
| PROTAC 4 (JQ1-PEG-Pomalidomide) | PEG | High (t1/2 < 30 min) | [8] |
| PROTAC 37 (AR-PEG-VHL) | PEG | High (t1/2 < 30 min) | [8] |
| PROTAC with cyclic linker | Piperazine/Triazole | Generally lower than linear linkers | [8] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)
-
Negative control (compound with known low clearance, e.g., Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be low (<1%) to avoid enzyme inhibition.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line gives the rate constant of degradation (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma and identify degradation due to plasma enzymes.
Materials:
-
Test PROTAC compound
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Spike the PROTAC stock solution into pre-warmed (37°C) plasma to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
-
Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate plasma proteins and stop any enzymatic reaction.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
Calculate the half-life if significant degradation is observed.
-
Visualizations
Caption: Potential metabolic pathways for a this compound PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 3. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC® Solubility with Benzyl-PEG5-NHBoc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving solubility challenges of Proteolysis Targeting Chimeras (PROTACs) by incorporating the Benzyl-PEG5-NHBoc linker. PROTACs often exhibit poor aqueous solubility due to their high molecular weight and lipophilicity, which places them in the "beyond Rule of Five" chemical space.[1][2][3] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as this compound, is a well-established strategy to mitigate these issues.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve PROTAC solubility?
This compound is a heterobifunctional PROTAC linker featuring a five-unit polyethylene glycol (PEG) chain.[1][8] One end has a benzyl (B1604629) group, which can be further functionalized, and the other end is protected with a Boc (tert-butyloxycarbonyl) group, which can be deprotected to reveal a primary amine for conjugation. The PEG chain enhances the hydrophilicity of the PROTAC molecule, which can significantly improve its aqueous solubility and overall drug-like properties.[9][] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with water molecules.[4]
Q2: What are the main experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several experimental challenges, including:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous buffers used for in vitro and cell-based assays, leading to inaccurate measurements of potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: Besides improving solubility, what other effects can a PEG linker have on my PROTAC?
While enhancing solubility is a primary benefit, incorporating a PEG linker can also influence other properties of the PROTAC:
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, which may improve cell permeability.[4] However, excessive PEGylation can also decrease cellular uptake, so the optimal linker length should be determined empirically.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9][11] The linker must be long enough to span the distance between the two proteins without causing steric hindrance.
-
Pharmacokinetics: PEG linkers can improve a PROTAC's pharmacokinetic properties by increasing its aqueous solubility and reducing non-specific binding.[]
Q4: When should I consider using a PEG linker like this compound in my PROTAC design?
You should consider incorporating a PEG linker if you encounter any of the following:
-
Your PROTAC has poor aqueous solubility, leading to precipitation in your assays.
-
You are observing inconsistent or weak activity in cell-based assays, which may be due to low cell permeability.
-
Your PROTAC exhibits poor in vivo pharmacokinetic properties.
It is often beneficial to synthesize a small library of PROTACs with different linker lengths and compositions to empirically determine the optimal linker for your specific target and E3 ligase.
Troubleshooting Guide
Problem 1: My PROTAC with the this compound linker still shows poor solubility.
| Possible Cause | Suggested Solution |
| Insufficient PEG length | The five PEG units in this compound may not be sufficient to overcome the lipophilicity of your warhead and E3 ligase ligand. Consider synthesizing analogs with longer PEG chains (e.g., PEG8, PEG12). |
| Overall molecular properties | Even with a PEG linker, the overall lipophilicity and molecular weight of the PROTAC may be too high. Re-evaluate the lipophilicity of your warhead and E3 ligase ligand. Minor structural modifications to these components to increase their polarity can have a significant impact. |
| Precipitation from DMSO stock | The PROTAC may be precipitating when diluted from a high-concentration DMSO stock into an aqueous buffer. Try lowering the final DMSO concentration in your assay (ideally <0.5%). Using co-solvents like PEG300 or Tween-80 in your formulation can also help. |
| pH-dependent solubility | The solubility of your PROTAC may be dependent on the pH of the buffer. Measure the solubility at different pH values to determine the optimal conditions for your experiments.[12] |
Problem 2: My PEGylated PROTAC has good solubility but low activity.
| Possible Cause | Suggested Solution |
| Suboptimal linker length | The linker may be too long or too short for the formation of a stable ternary complex. Synthesize PROTACs with varying PEG linker lengths to find the optimal distance between the target protein and the E3 ligase. |
| Unfavorable ternary complex conformation | The linker may be holding the target protein and E3 ligase in a non-productive orientation for ubiquitination. Consider altering the attachment points of the linker on the warhead or E3 ligase ligand. |
| Reduced cell permeability | While PEG can sometimes improve permeability, a highly hydrophilic linker may also hinder passive diffusion across the cell membrane. Evaluate the cell permeability of your PROTAC using assays like the Caco-2 permeability assay.[13] If permeability is low, consider linkers with a mix of PEG and alkyl chains to balance solubility and lipophilicity. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[14] Perform a full dose-response curve to determine the optimal concentration for degradation and to see if you are observing a bell-shaped curve. |
Quantitative Data
The following table provides an illustrative example of how incorporating a this compound linker can improve the aqueous solubility of a hypothetical PROTAC targeting Protein X.
| Compound | Linker | Molecular Weight (Da) | clogP | Aqueous Solubility (PBS, pH 7.4) |
| PROTAC-X-Alkyl | C8 Alkyl | 850 | 6.8 | < 1 µg/mL |
| PROTAC-X-PEG5 | This compound | 1050 | 5.2 | 25 µg/mL |
This data is illustrative and the actual improvement in solubility will depend on the specific properties of the PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound, where the E3 ligase ligand has a carboxylic acid handle and the warhead has a clickable alkyne group.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Deprotection of this compound: Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected amine-PEG-benzyl linker.
-
Amide Coupling: Dissolve the E3 ligase ligand (with a carboxylic acid) and the deprotected amine-PEG-benzyl linker in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the E3 ligase-PEG-benzyl intermediate.
Step 2: Click Chemistry with the Warhead
-
Functionalization of the Benzyl Group: The benzyl group on the intermediate from Step 1 can be converted to a suitable functional group for click chemistry, for example, by bromination followed by conversion to an azide.
-
Click Reaction: Dissolve the E3 ligase-PEG-azide intermediate and the alkyne-functionalized warhead in a 1:1 mixture of t-butanol and water.
-
Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Kinetic Solubility Assay
This assay provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).
-
In a 96-well plate, add 2 µL of each PROTAC dilution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO in 198 µL of PBS.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader.
-
The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in absorbance compared to the blank control.
Visualizations
Caption: Mechanism of action for a PROTAC leading to protein degradation.
Caption: General workflow for synthesizing a PROTAC using this compound.
Caption: A decision tree for troubleshooting low PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. This compound 2064292-55-1 | MCE [medchemexpress.cn]
- 9. chempep.com [chempep.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Benzyl-PEG5-NHBoc Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for Benzyl-PEG5-NHBoc conjugation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEG-based linker molecule. It contains a benzyl (B1604629) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules that target proteins for degradation.[1] The PEG spacer enhances solubility and optimizes the distance between the two ends of the PROTAC molecule.
Q2: What is the reactive group on this compound for conjugation, and what does it react with?
A2: While this compound itself has a protected amine, it is typically activated to create a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, at the carboxyl end of a molecule it is being attached to. This NHS ester will then react with a primary amine (-NH2) on the target molecule to form a stable amide bond.[2][3][4][5] The Boc-protected amine on the other end can be deprotected later for subsequent reactions.
Q3: What is the purpose of the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine.[6][7][8] It prevents the amine from reacting during the initial conjugation step. The Boc group is stable under a variety of conditions but can be easily removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for the next reaction step.[6][7]
Q4: What are the optimal pH and buffer conditions for the NHS ester conjugation reaction?
A4: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[9][10] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[2][3][9][10] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target molecule for the NHS ester and should be avoided.[2][3][5][9]
Q5: How can I confirm that the conjugation was successful?
A5: Several analytical techniques can be used to confirm successful conjugation. For proteins, a shift in molecular weight can be observed using SDS-PAGE.[9] Mass spectrometry (MS) provides a more precise measurement of the mass increase corresponding to the addition of the PEG linker.[1][9] Chromatographic methods like High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC), can separate the conjugated product from the starting materials.[1][9] For small molecules, LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[6][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[2][3][5][9] | Prepare the activated this compound solution immediately before use.[2][3][5] Use anhydrous solvents like DMSO or DMF to dissolve the reagent.[10] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][3][4][5] |
| Suboptimal pH: If the pH is too low, the primary amines on the target molecule are protonated and less nucleophilic. If the pH is too high, the rate of NHS ester hydrolysis increases.[10] | Ensure the reaction buffer pH is between 7.2 and 8.5.[9][10] | |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[2][3][5][9] | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the reaction.[2][9] | |
| Insufficient Molar Ratio of PEG Linker: The concentration of the PEG linker may be too low for efficient conjugation, especially with dilute protein solutions.[9] | Increase the molar excess of the activated this compound. A 10- to 50-fold molar excess is a good starting point for protein conjugations.[13] | |
| Multiple PEG Linkers Attached to a Single Molecule | High Molar Ratio of PEG Linker: Using a large excess of the PEG linker can lead to multiple conjugations on molecules with several primary amines. | Optimize the molar ratio of the PEG linker to your target molecule by performing small-scale pilot reactions with varying ratios.[10] |
| Precipitation of Reagent or Protein During Reaction | Poor Solubility of NHS Ester: Non-sulfonated NHS esters can have low aqueous solubility.[10] | Dissolve the activated PEG linker in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10%.[2][10] |
| Protein Aggregation: The conjugation process itself can sometimes cause proteins to aggregate.[10] | Optimize the molar ratio of the PEG linker, as a high degree of labeling can induce aggregation.[10] Ensure the buffer conditions are optimal for the stability of your specific protein. | |
| Difficulty with Boc Deprotection | Incomplete Deprotection: The reaction time may be too short, or the acid concentration may be too low. | Increase the reaction time and monitor the progress by TLC or LC-MS.[6] Consider using a higher concentration of TFA (e.g., 50% in DCM) or a stronger acid system like 4M HCl in dioxane.[6] |
| Side Product Formation: The highly reactive carbocation formed during deprotection can lead to side reactions. | Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to quench the carbocation.[6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Primary Amine (via NHS ester activation)
This protocol assumes the user has already activated the carboxyl group of another molecule with NHS to which the this compound's deprotected amine will be coupled, or is activating the this compound for reaction with a primary amine on a target molecule. The latter is described here. Note: This requires a derivative of this compound with a terminal carboxylic acid.
-
Reagent Preparation:
-
Equilibrate the vial of the NHS-activated Benzyl-PEG5 linker to room temperature before opening.[2][3][4][5]
-
Immediately before use, dissolve the NHS-activated linker in anhydrous DMSO or DMF to a concentration of 10 mM.[2][3][10]
-
Prepare your target molecule containing a primary amine in an amine-free buffer (e.g., PBS, pH 7.4). For proteins, a concentration of 1-10 mg/mL is typical.[2][3]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved NHS-activated PEG linker to the solution of your target molecule.[2][3]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[2][10]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][3][10]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.
-
Remove the unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (for proteins), or another suitable purification method like HPLC for small molecules.[2][3]
-
Protocol 2: Boc Deprotection of the Conjugated Product
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6][7]
-
(Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6][7]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.[6]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the final product.[6][7]
-
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific properties of the molecule being conjugated. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point.[10] |
| Buffer | Phosphate, Borate, Bicarbonate | Must be free of primary amines.[2][3][9][10] |
| Molar Excess of NHS-activated PEG | 10 to 50-fold | Higher excess may be needed for dilute solutions.[13] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis of the NHS ester.[9] |
| Reaction Time | 30 minutes to Overnight | Longer times are often used at lower temperatures.[2][3][10] |
| Solvent for NHS-activated PEG | Anhydrous DMSO or DMF | Final concentration in the reaction should be <10%.[2][10] |
| TFA for Boc Deprotection | 20 - 50% (v/v) in DCM | Higher concentrations may be needed for difficult substrates.[6][7] |
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. confluore.com [confluore.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing Ternary Complex Formation with PEG5 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of PEG5 linkers to enhance the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a PEG5 linker in my PROTAC design?
A1: PEG linkers, including PEG5, are frequently used in PROTAC design due to their advantageous properties.[1][][3][4] They offer a balance of hydrophilicity, which can improve the solubility of the entire PROTAC molecule, and biocompatibility.[1][][3][4] The defined length of a PEG5 linker provides precise spatial control between the two ends of the PROTAC, which is crucial for optimal ternary complex formation.[5] Furthermore, the flexibility of the PEG chain can help to overcome steric hindrance and allow the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[1][]
Q2: How does the length of the PEG linker, such as PEG5, impact ternary complex formation and subsequent protein degradation?
A2: The length of the PEG linker is a critical parameter in PROTAC design.[3][7] An optimal linker length is essential for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and degradation.[3] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[1][4] Conversely, a linker that is too long might result in excessive flexibility, leading to a decrease in the effective concentration of the PROTAC and unproductive binding modes.[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and often needs to be determined empirically.[1][3]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity refers to the influence of the binding of one component (e.g., the target protein to the PROTAC) on the binding of the second component (e.g., the E3 ligase to the PROTAC).[8][9] It is a measure of how the protein-protein interactions between the target and the E3 ligase affect the stability of the ternary complex.[8][9] Positive cooperativity (α > 1) indicates that the two proteins favorably interact, leading to a more stable ternary complex than would be expected from the individual binary binding affinities.[8] High cooperativity can lead to more efficient protein degradation.[8][10]
Q4: Can a PEG5 linker negatively impact my PROTAC's cell permeability?
A4: The relationship between PEG linkers and cell permeability is complex.[11] While the hydrophilicity of PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their flexible nature can be advantageous.[11] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[11] However, excessive PEGylation can lead to decreased cellular uptake, so the optimal number of PEG units must be empirically determined for each PROTAC system.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no ternary complex formation observed in TR-FRET assay. | The PEG5 linker may be too short or too long for the specific protein-E3 ligase pair, leading to steric hindrance or unproductive binding.[1] | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6) to identify the optimal length.[1] |
| Suboptimal assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the purity and correct labeling of the recombinant proteins.[11] | |
| High binary binding affinity but poor ternary complex formation. | Negative cooperativity between the target protein and the E3 ligase. The interaction between the two proteins may be unfavorable.[8] | Consider using a different E3 ligase or modifying the warhead or E3 ligase ligand to alter the protein-protein interface. Computational modeling may help predict more favorable interactions.[12] |
| "Hook effect" observed in dose-response curves (decreased signal at high PROTAC concentrations). | At high concentrations, the PROTAC forms binary complexes with the target protein and the E3 ligase separately, which compete with the formation of the ternary complex.[10][13] | This is an inherent characteristic of the PROTAC mechanism. Focus on the initial phase of the dose-response curve to determine potency (e.g., TC50). High cooperativity can help to alleviate the hook effect.[10] |
| Good in vitro ternary complex formation but poor cellular degradation. | The PROTAC may have poor cell permeability.[11] | Evaluate the physicochemical properties of the PROTAC. Consider strategies to improve permeability, such as modifying the linker or ligands, without compromising ternary complex formation.[14] |
| The PROTAC may be metabolically unstable. | Assess the metabolic stability of the PROTAC in liver microsomes or hepatocytes. The ether backbone of PEG linkers is generally resistant to oxidative cleavage.[] |
Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity-induced formation of the ternary complex.
Materials:
-
Purified recombinant target protein (labeled with a FRET donor, e.g., Terbium).
-
Purified recombinant E3 ligase complex (labeled with a FRET acceptor, e.g., d2).
-
PROTAC with PEG5 linker.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).[11]
Western Blot for Protein Degradation
This method quantifies the reduction of the target protein levels in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC with PEG5 linker.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[3][11]
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 50 | >95 |
| PROTAC-2 | PEG4 | 25 | >95 |
| PROTAC-3 | PEG5 | 15 | >95 |
| PROTAC-4 | PEG6 | 30 | >95 |
| Note: This is representative data compiled from various sources. Actual values are highly dependent on the specific PROTAC system and experimental conditions.[1][3] |
Table 2: Biophysical Parameters of Ternary Complex Formation
| PROTAC | Linker | KD (PROTAC to Target, nM) | KD (PROTAC to E3 Ligase, nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| MZ1 | PEG4 | 100 | 50 | 5 | 22 |
| Compound X | PEG5 | 120 | 60 | 8 | 15 |
| Compound Y | PEG6 | 110 | 55 | 10 | 11 |
| Note: This is representative data. Cooperativity (α) is calculated as (KD of binary interaction) / (KD of ternary interaction). A value greater than 1 indicates positive cooperativity.[8][9] |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl-PEG5-NHBoc Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl-PEG5-NHBoc based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound based PROTAC.
Problem 1: Low recovery of the final PROTAC product after purification.
-
Possible Cause 1: Poor Solubility. PROTACs, particularly those with hydrophobic warheads and E3 ligase ligands, can exhibit poor solubility in standard purification solvents, leading to precipitation and loss of material. The this compound linker, while containing a hydrophilic PEG chain, also has a hydrophobic benzyl (B1604629) group which can contribute to this issue.
-
Troubleshooting Steps:
-
Solvent Optimization: Assess the solubility of your crude PROTAC in various solvent systems. Consider adding organic modifiers to your mobile phase during HPLC purification.
-
Temperature Modification: In some cases, performing the purification at a slightly elevated temperature can improve solubility and recovery. However, monitor for potential degradation of the PROTAC.
-
Alternative Chromatography: For highly hydrophobic PROTACs, consider alternative purification techniques such as Hydrophobic Interaction Chromatography (HIC) which operates under different salt and solvent conditions.[1]
-
-
-
Possible Cause 2: Non-specific Binding. The hydrophobic nature of many PROTACs can lead to non-specific binding to chromatography columns, tubing, and vials.
-
Troubleshooting Steps:
-
Column Choice: Select a column with appropriate surface chemistry. For reverse-phase HPLC, C18 columns are common, but for very hydrophobic molecules, a C8 or C4 column might reduce retention and improve recovery.
-
Mobile Phase Additives: The inclusion of a small percentage of an organic solvent like isopropanol (B130326) in the mobile phase can sometimes reduce non-specific binding.
-
System Passivation: Before purification, flushing the HPLC system with a high-concentration organic solvent or a dedicated passivation solution can help minimize active sites for non-specific binding.
-
-
Problem 2: Co-elution of the PROTAC with impurities.
-
Possible Cause 1: Structurally Similar Impurities. Byproducts from the synthesis, such as incompletely coupled intermediates or isomers, can have very similar retention times to the final PROTAC, making separation difficult. A common issue with PEG-based PROTACs is the presence of a cryptic impurity that co-elutes with the desired product.[2]
-
Troubleshooting Steps:
-
Gradient Optimization: Develop a shallower gradient in your reverse-phase HPLC method. This will increase the separation time and can improve the resolution between your product and closely eluting impurities.
-
Orthogonal Chromatography: If co-elution persists, consider a secondary purification step using a different separation principle. For example, if you initially used reverse-phase HPLC, a follow-up purification with Supercritical Fluid Chromatography (SFC) could be effective.
-
Alternative Stationary Phase: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl (B1667301) column instead of a C18) can alter the selectivity of the separation and resolve co-eluting peaks.
-
-
-
Possible Cause 2: Aggregation. PROTACs can sometimes form aggregates, which may elute as broad or multiple peaks, potentially overlapping with impurities.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is fully dissolved before injection. Sonication or gentle heating may help to break up aggregates.
-
Mobile Phase Modifiers: The addition of small amounts of trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to disrupt aggregates by modifying the charge state of the molecule.
-
Size Exclusion Chromatography (SEC): If aggregation is a significant issue, SEC can be used as a polishing step to separate the monomeric PROTAC from higher molecular weight aggregates.
-
-
Problem 3: Degradation of the PROTAC during purification.
-
Possible Cause 1: Instability of the Boc Protecting Group. The tert-butyloxycarbonyl (Boc) protecting group on the this compound linker is sensitive to acidic conditions.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic mobile phases if the Boc group needs to be retained. If possible, use a mobile phase with a neutral or slightly basic pH.
-
Temperature Control: Perform the purification at room temperature or below, as elevated temperatures can accelerate the cleavage of the Boc group in the presence of even weakly acidic conditions.
-
Time Minimization: Keep the purification time as short as possible to minimize exposure to potentially harsh conditions.
-
-
-
Possible Cause 2: General Chemical Instability. The complex structure of PROTACs can contain other labile functional groups that may be sensitive to the purification conditions.
-
Troubleshooting Steps:
-
Method Scouting: Screen a variety of mobile phases and stationary phases to find conditions that are compatible with your PROTAC.
-
Use of Fresh Solvents: Always use high-purity, freshly prepared solvents to avoid degradation caused by contaminants.
-
Protective Measures: If your PROTAC is sensitive to oxidation, consider degassing your mobile phase and blanketing the sample with an inert gas like nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying a this compound based PROTAC?
A1: A good starting point for the purification of this compound based PROTACs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Due to the hydrophobic benzyl group and the likely hydrophobic nature of the attached warhead and E3 ligase ligand, a C18 column is a suitable initial choice.
A generic starting protocol is provided in the Experimental Protocols section below. It is crucial to optimize the gradient and mobile phase composition for your specific PROTAC.
Q2: How can I confirm the purity and identity of my purified PROTAC?
A2: A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most critical technique. It will provide information on the retention time of your compound and its molecular weight, confirming the identity of the main peak. It can also help in identifying impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR spectroscopy will confirm the chemical structure of your purified PROTAC and can help to identify any residual solvents or impurities.
-
Analytical HPLC: Running the purified fraction on a high-resolution analytical HPLC column with a shallow gradient can provide a more accurate assessment of its purity (e.g., >95%).
Q3: What are some common byproducts to look out for in the synthesis of this compound based PROTACs?
A3: Common byproducts can include:
-
Unreacted Starting Materials: Incomplete coupling can lead to the presence of the unreacted this compound linker or the warhead/E3 ligase ligand.
-
Side-Products from Coupling Reactions: Depending on the coupling chemistry used, various side-products can be formed. For example, if using carbodiimide-based coupling reagents, urea (B33335) byproducts may be present.
-
Products of Protecting Group Cleavage: If the Boc group is unintentionally cleaved during synthesis or workup, the corresponding free amine will be present as an impurity.
-
Di-substituted Products: In some cases, side reactions on other functional groups of the warhead or E3 ligase ligand can occur.
Q4: Is Supercritical Fluid Chromatography (SFC) a suitable alternative for purifying these PROTACs?
A4: Yes, SFC can be a very effective purification technique for PROTACs, especially for those that are challenging to purify by RP-HPLC. SFC often provides orthogonal selectivity to RP-HPLC and can be particularly advantageous for separating isomers or closely related impurities. It is also a "greener" chromatography technique with faster run times.
Data Presentation
The following table provides a general comparison of common HPLC methods for the purification of PEGylated molecules, which is relevant for this compound based PROTACs.
| Chromatography Method | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | C18, C8, Phenyl-Hexyl | Water/Acetonitrile or Water/Methanol with additives (e.g., TFA, Formic Acid) | High resolution, well-established methods | Can lead to denaturation of some biomolecules, potentially low recovery for very hydrophobic compounds |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Phenyl, Butyl, or Octyl groups on a hydrophilic base matrix | Aqueous buffer with a high salt concentration for binding, and a decreasing salt gradient for elution | Milder conditions than RP-HPLC, good for maintaining protein structure | Lower resolution than RP-HPLC for small molecules |
| Size Exclusion Chromatography (SEC) | Molecular Size | Porous particles with controlled pore sizes | Aqueous buffer | Good for separating aggregates from monomers, gentle conditions | Not suitable for separating molecules of similar size, low resolution for complex mixtures |
| Supercritical Fluid Chromatography (SFC) | Polarity and Size | Various (similar to normal and reverse phase) | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Fast separations, reduced solvent consumption, orthogonal to RP-HPLC | Requires specialized equipment, may not be suitable for all compounds |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification of a this compound based PROTAC
This protocol provides a starting point for the purification of a PROTAC synthesized using the this compound linker. Optimization will be required for each specific PROTAC molecule.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient:
-
Start with a linear gradient of 30-70% Mobile Phase B over 30 minutes.
-
Adjust the gradient based on the retention time of the product and the separation from impurities observed in an analytical run. A shallower gradient around the elution point of the PROTAC will improve resolution.
-
-
Flow Rate: 5.0 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Post-Purification: Analyze the collected fractions by LC-MS to confirm the identity and purity of the PROTAC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Mandatory Visualization
PROTAC Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound based PROTAC.
Caption: A general workflow for the synthesis and purification of a PROTAC.
Troubleshooting Logic for Low PROTAC Purity
This diagram outlines a logical approach to troubleshooting low purity of the final PROTAC product after initial purification.
Caption: A decision tree for troubleshooting low purity in PROTAC purification.
References
Technical Support Center: Mitigating Aggregation of PROTACs Containing Benzyl-PEG5-NHBoc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating aggregation issues encountered with PROTACs (Proteolysis Targeting Chimeras) that incorporate a Benzyl-PEG5-NHBoc linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of aggregation for PROTACs containing a this compound linker?
A1: PROTACs are large, complex molecules that often exhibit poor solubility, making them prone to aggregation.[1][2] For PROTACs with a this compound linker, several factors can contribute to aggregation:
-
"Beyond Rule of 5" Properties: PROTACs often exceed the molecular weight and lipophilicity limits of traditional small molecules, leading to inherent insolubility.[1][2]
-
Hydrophobic Benzyl (B1604629) Group: The benzyl group, while useful for chemical synthesis, is hydrophobic and can promote self-association and aggregation in aqueous solutions.
-
Flexible PEG Linker: While the PEG linker is designed to enhance solubility, its flexibility can allow the PROTAC to adopt conformations that expose hydrophobic regions, leading to aggregation.[][4]
-
Concentration-Dependent Aggregation: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[5]
-
Buffer Conditions: The pH, ionic strength, and presence of certain salts in the buffer can significantly impact PROTAC solubility and stability.[6]
Q2: How does the this compound linker influence the properties of my PROTAC?
A2: The this compound linker is a bifunctional molecule used in PROTAC synthesis.[7] Each component of the linker imparts specific properties:
-
Benzyl Group: This group is typically used as a protecting group for an alcohol and can be removed by hydrogenolysis.[8] Its hydrophobic nature can contribute to poor solubility.
-
PEG5 (Polyethylene Glycol): The five-unit PEG chain is hydrophilic and is incorporated to improve the solubility and pharmacokinetic properties of the PROTAC.[][9] It creates a hydration shell that can reduce aggregation.[]
-
NHBoc (Boc-protected Amine): The Boc (tert-butyloxycarbonyl) group protects the amine during synthesis and can be removed under acidic conditions to allow for conjugation to another part of the PROTAC molecule.[9]
Q3: What are the initial signs of PROTAC aggregation in my experiment?
A3: Aggregation can manifest in several ways during your experiments:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or a precipitate in your solution.[5]
-
Inconsistent Assay Results: Aggregation can lead to variability and poor reproducibility in your experimental data.
-
Loss of Activity: Aggregated PROTACs are generally inactive, leading to a decrease or complete loss of target protein degradation.
-
"Hook Effect": At high concentrations, PROTACs can exhibit a paradoxical decrease in degradation efficiency, which can be exacerbated by aggregation.[10]
Troubleshooting Guide
Issue 1: Visible precipitation of the PROTAC upon dissolution in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | 1. Optimize Solvent System: Ensure the PROTAC is fully dissolved in an organic solvent like DMSO before preparing aqueous dilutions.[5] 2. Lower Final Concentration: Reduce the final working concentration of the PROTAC in the aqueous buffer.[6] 3. Modify Buffer Conditions: Adjust the pH of the buffer, as protein solubility is often lowest at its isoelectric point.[6] Also, consider altering the salt concentration.[6] |
| "Salting Out" Effect | Test Different Salts: If your buffer contains high concentrations of certain salts, they may be causing the PROTAC to precipitate. Try using different salts or lowering the salt concentration.[6] |
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Micro-aggregation | 1. Incorporate Solubilizing Excipients: Consider the use of wetting agents like Poloxamer 188 or formulating the PROTAC as an amorphous solid dispersion (ASD) with polymers such as HPMCAS.[11] 2. Use of Detergents: Add a low concentration of a non-denaturing detergent (e.g., Tween-20) to your assay buffer to help solubilize protein aggregates.[6] |
| Compound Instability | Assess Compound Stability: Evaluate the stability of your PROTAC in the assay media over the time course of your experiment. Degradation can lead to the formation of less soluble species. |
Data on Formulation Strategies
To enhance the solubility and mitigate aggregation of poorly soluble PROTACs, amorphous solid dispersions (ASDs) have been investigated. The following table summarizes the improvement in supersaturation for a PROTAC (AZ1) when formulated as an ASD.
| Formulation | Drug Loading (% w/w) | Fold Increase in Supersaturation (vs. amorphous API) |
| ASD with HPMCAS (Slurry Conversion) | 20% | Up to 2-fold[1][2] |
| ASD with HPMCAS (Solvent Evaporation) | 20% | Less than 2-fold[1][2] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) by Slurry Conversion
This protocol is adapted from a general method for preparing ASDs to enhance PROTAC solubility.[1][2]
Materials:
-
PROTAC of interest
-
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)
-
Organic solvent (e.g., acetone)
-
Anti-solvent (e.g., water)
-
Stir plate and stir bar
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
Dissolve the PROTAC and HPMCAS polymer in the organic solvent.
-
Stir the solution vigorously.
-
Slowly add the anti-solvent to the solution to induce precipitation of the ASD.
-
Continue stirring for a specified period to allow for complete precipitation.
-
Collect the precipitated ASD by filtration.
-
Dry the ASD under vacuum at an elevated temperature to remove residual solvents.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a biophysical technique used to determine the size distribution of particles in a solution, making it an effective tool for detecting protein aggregation.[12][13]
Materials:
-
PROTAC solution
-
DLS instrument
-
Appropriate cuvettes
Methodology:
-
Prepare the PROTAC solution in the desired buffer.
-
Centrifuge the solution to remove any large, extraneous particles.
-
Transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Acquire the data. The presence of a larger particle size distribution or multiple peaks can indicate aggregation.
Visualizations
Caption: Mechanism of action for a PROTAC, leading to protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzyl-PEG5-acid, 2514948-41-3 | BroadPharm [broadpharm.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Technical Support Center: Optimizing PROTAC Performance by Adjusting Linker Flexibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when adjusting linker flexibility for enhanced PROTAC (Proteolysis Targeting Chimera) performance.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker's length, composition, and rigidity dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]
Q2: How does linker length impact PROTAC performance?
A2: Linker length is a critical parameter that requires empirical optimization for each specific POI and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to unproductive ternary complex formation where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[6] Studies have shown that there is often an optimal linker length for maximal degradation efficacy.[4][7]
Q3: What is the difference between flexible and rigid linkers, and when should each be used?
A3: Flexible linkers, such as those with alkyl or polyethylene (B3416737) glycol (PEG) chains, are commonly used in the initial stages of PROTAC development due to their synthetic accessibility.[1] They allow the PROTAC to adopt multiple conformations, which can increase the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Rigid linkers, which may contain cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. They can also improve selectivity and physicochemical properties. The choice between a flexible and rigid linker is target-dependent and often requires experimental screening.
Q4: How does linker composition affect PROTAC properties like solubility and cell permeability?
A4: The chemical composition of the linker significantly influences the physicochemical properties of the PROTAC.[8] Incorporating polar groups like ethers or amides can improve solubility.[1] Conversely, lipophilic groups can enhance cell permeability.[1] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1] The strategic placement of features like amide bonds within the linker can also enforce folded conformations that improve cell permeability.[9]
Q5: What is the "hook effect" and how can linker design mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[10] A well-designed linker can enhance the cooperativity of the ternary complex, meaning the binding of the first protein increases the affinity for the second.[3] This increased stability of the ternary complex over the binary complexes can help to mitigate the hook effect.[10]
Troubleshooting Guides
Problem 1: My PROTAC shows weak or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and screen for degradation activity.[3] |
| Poor Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[3] A lack of stable complex formation suggests the linker is not effectively bridging the two proteins. |
| Poor Cell Permeability | Modify the linker to improve its physicochemical properties. This could involve altering its lipophilicity or incorporating elements that promote folded conformations.[9][11] Confirm target engagement within the cell using assays like the Cellular Thermal Shift Assay (CETSA).[12] |
| Incorrect Linker Attachment Point | The exit vector, or the point where the linker attaches to the warhead and E3 ligase ligand, is critical.[13] If possible, synthesize PROTACs with the linker attached at different solvent-exposed positions on the ligands.[14] |
Problem 2: I am observing a significant "hook effect," limiting the therapeutic window of my PROTAC.
| Possible Cause | Troubleshooting Step |
| Low Ternary Complex Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby increasing the stability of the ternary complex.[3] This can be assessed using biophysical methods like ITC. |
| Excessive Linker Flexibility | Introduce more rigid elements into the linker to pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complexes.[10] |
| High PROTAC Concentration | Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[3] |
Quantitative Data Summary
The following table summarizes quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.
| Target Protein | E3 Ligase | Linker Modification | Key Finding | Reference |
| Estrogen Receptor α (ERα) | VHL | Varied alkyl chain length (9, 12, 16, 19, and 21 atoms) | A 16-atom linker length was found to be optimal for ERα degradation.[4][7] | [4][7] |
| BRD4 | CRBN | Compared PEG vs. alkyl linkers of similar length | The PEG-linked PROTAC showed higher cell permeability due to its ability to adopt folded conformations with a lower polar surface area.[9] | [9] |
| BTK | CRBN | Varied PEG linker length (2 to ≥ 4 PEG units) | Longer linkers (≥ 4 PEG units) did not impair binding affinity for BTK and CRBN, whereas shorter linkers did.[13] | [13] |
| ERK5 | VHL | Compared flexible (aliphatic, PEG) vs. rigid linkers | Linkers that allowed for the shielding of the VHL ligand's polar surface area resulted in higher cell permeability.[11] | [11] |
Experimental Protocols
Western Blot for Determination of DC50 and Dmax
Objective: To quantitatively measure the degradation of a target protein following PROTAC treatment and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6][15]
Methodology:
-
Cell Culture and Plating: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%). Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9] Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine the cooperativity factor (α).
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD1).
-
In a separate experiment, if feasible, measure the binary binding affinity of the PROTAC to the target protein (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a solution containing a fixed, near-saturating concentration of the target protein.
-
Inject a series of concentrations of the PROTAC (pre-incubated with the target protein) over the immobilized E3 ligase surface. The increased binding response compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD(ternary), where KD(ternary) is the affinity of the PROTAC for the E3 ligase in the presence of the target protein. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
Objective: To detect and quantify the formation of the PROTAC-induced ternary complex in a live-cell environment.[1][4]
Methodology:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[13]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[13]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio signifies the formation of the ternary complex.[13]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting poor PROTAC performance.
Caption: The "hook effect": formation of binary vs. ternary complexes.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. cbgp.upm.es [cbgp.upm.es]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. azom.com [azom.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
PROTAC In Vivo Experiments: Technical Support Center
<_ _>
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers and drug development professionals conducting in vivo experiments with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC?
PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target protein.[1][3] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1][4] A significant advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5]
Q2: What are the common challenges encountered during in vivo PROTAC experiments?
Due to their high molecular weight and complex structures, PROTACs often present several in vivo challenges:[2][6]
-
Poor aqueous solubility: This can impede proper formulation and administration.[2][7]
-
Low cell permeability: Difficulty crossing cell membranes can prevent the PROTAC from reaching its intracellular target.[5][8]
-
Suboptimal pharmacokinetic (PK) properties: Rapid clearance can lead to insufficient exposure of the PROTAC at the target tissue.[5][8]
-
Off-target toxicity: Unintended degradation of other proteins can cause adverse effects.[5][8][9]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) can diminish the efficiency of ternary complex formation and subsequent degradation.[5][10]
Q3: How do I select an appropriate animal model for my PROTAC in vivo study?
The choice of animal model is critical and depends on the research question. For many oncology studies, immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are suitable for xenograft models using human cancer cell lines.[11][12][13] For example, female immunodeficient mice are often used for ER+ breast cancer xenografts (e.g., MCF-7).[5][13] For studies involving neurodegenerative diseases, transgenic or inducible animal models may be more appropriate.[]
Q4: What are some common formulation strategies for PROTACs with poor solubility?
Given that many PROTACs have poor aqueous solubility, specific formulations are often required for in vivo administration.[2][11] Common strategies include:
-
Co-solvent systems: A mixture of solvents can be used to enhance solubility. A typical vehicle might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline or PBS.[11] Another common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[12]
-
Amorphous solid dispersions (ASDs) and lipid-based formulations: These can improve oral absorption and metabolic stability.[15][16]
-
Nanoparticle-based delivery systems: Encapsulating PROTACs in polymeric micelles, liposomes, or other nanoparticles can improve their pharmacokinetic profiles.[2][17]
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
This is a frequent issue in PROTAC in vivo studies. The following table outlines potential causes and solutions.
| Possible Cause | Proposed Solution & Experimental Protocol |
| Insufficient Dose or Dosing Frequency | Solution: Conduct a dose-response study to identify the optimal concentration for target degradation, being mindful of the potential for a "hook effect" at higher concentrations.[5] Adjust the dosing frequency based on pharmacokinetic (PK) data to maintain therapeutic concentrations at the target site. Protocol: 1. Perform a dose-escalation study with multiple cohorts of animals. 2. Administer the PROTAC at varying doses and schedules (e.g., daily, twice weekly).[1] 3. Collect tumor and plasma samples at various time points to assess target degradation via Western blot or mass spectrometry and to determine the PROTAC's PK profile.[1] |
| Poor Bioavailability/Exposure | Solution: The PROTAC may have poor absorption, rapid metabolism, or rapid clearance.[8] Improve bioavailability through formulation optimization or by modifying the PROTAC's physicochemical properties.[18] Protocol: 1. Characterize the in vitro properties of the PROTAC, including solubility, metabolic stability, and protein binding.[10] 2. Test alternative formulations, such as lipid-based nanoparticles or amorphous solid dispersions.[2][17] 3. Conduct PK studies to measure drug exposure in plasma and target tissues after administration of different formulations. |
| Lack of Target Engagement in Vivo | Solution: Confirm that the administered PROTAC is reaching the tumor or target tissue and binding to the target protein.[1] Protocol: 1. Collect tumor tissue at various time points after dosing. 2. Analyze target engagement using methods like Western Blot or Immunohistochemistry (IHC) to measure the levels of the target protein.[1][13] |
| Inefficient Ternary Complex Formation | Solution: The PROTAC may bind to the target and E3 ligase individually but fail to form a stable and productive ternary complex in the in vivo environment.[15] Protocol: 1. Re-evaluate the linker length and composition.[15] 2. Use in vitro biophysical assays to assess the stability and cooperativity of the ternary complex.[15] |
Problem 2: Observed In Vivo Toxicity
Toxicity can arise from on-target or off-target effects. A systematic approach is needed to identify the cause.
| Possible Cause | Proposed Solution & Experimental Protocol |
| On-Target Toxicity | Solution: The degradation of the target protein in healthy tissues may be causing the adverse effects. Protocol: 1. Evaluate the expression levels of the target protein in various tissues. 2. Consider developing tissue-specific delivery strategies or PROTACs that are activated in the target tissue.[19] |
| Off-Target Toxicity | Solution: The PROTAC may be degrading unintended proteins.[5][8] Protocol: 1. Perform unbiased proteomics studies on tissues from treated animals to identify off-target protein degradation. 2. Optimize the target-binding warhead of the PROTAC to improve selectivity.[15] 3. Modify the linker, as it can influence the conformation of the ternary complex and which proteins are presented for ubiquitination.[15] |
| Formulation-Related Toxicity | Solution: The vehicle used to deliver the PROTAC may be causing the toxicity.[5] Protocol: 1. Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation components.[5] 2. Test alternative, well-tolerated formulation vehicles if the initial one shows toxicity.[5] |
Key Experimental Protocols
General In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a PROTAC.
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.[12]
-
Culture the desired human cancer cell line under sterile conditions.[12]
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[11][12]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.[11][12]
-
-
Tumor Growth Monitoring and Group Randomization:
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[5]
-
Administer the PROTAC solution to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the study design.[12] Administer only the vehicle to the control group.[12]
-
-
Efficacy and Pharmacodynamic (PD) Assessment:
Western Blotting for Target Degradation Analysis
This protocol is used to quantify the level of target protein degradation in tissue samples.
-
Protein Lysate Preparation:
-
Protein Quantification:
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.[12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12][13]
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Visualize the protein bands using an ECL substrate and a digital imaging system.[12]
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and administration of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The polyethylene (B3416737) glycol (PEG) linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy.[3] Its length, flexibility, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[3] PEG linkers are often used to improve the solubility and cell permeability of PROTAC molecules.[3]
Q2: How does the length of the PEG linker affect PROTAC efficacy?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase combination.[1][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker can lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] It can also result in decreased potency due to a higher entropic penalty upon binding.
Systematic variation of the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[1]
Q3: What is the "hook effect" in PROTAC experiments and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5] This results in a bell-shaped dose-response curve.[3]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[5]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help find the "sweet spot" for maximal degradation.[5]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones.[5]
Q4: Why is my PEGylated PROTAC showing low or no degradation of the target protein?
Several factors can contribute to a lack of degradation:
-
Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[5]
-
Inefficient ternary complex formation: The linker length or geometry might be suboptimal for the specific target and E3 ligase pair.[3]
-
Low E3 ligase expression: The cell line being used may not express sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN).[6]
-
PROTAC instability: The PROTAC molecule may be unstable in the cell culture medium or susceptible to metabolic degradation.[7]
-
Suboptimal experimental conditions: Factors like cell confluency, passage number, and treatment duration can influence the outcome.[5]
Q5: How can I improve the solubility and stability of my PEGylated PROTAC?
PEGylation itself generally improves solubility. However, if you still face challenges:
-
Formulation Strategies: Encapsulating the PROTAC in nanoparticles or liposomes can improve solubility and stability.[8][9]
-
Linker Optimization: While PEG improves hydrophilicity, the overall lipophilicity of the PROTAC can be influenced by the other components. Further optimization of the linker may be necessary.[7]
-
Prodrug Approach: A prodrug strategy can be employed to mask polar groups and improve cell permeability.[5]
Q6: What are the potential off-target effects of PEGylated PROTACs and how can they be minimized?
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[10] This can lead to toxicity in healthy tissues.[8]
Strategies to minimize off-target effects include:
-
Optimize the target-binding ligand: Using a more selective "warhead" for the protein of interest can reduce off-target binding.[5]
-
Modify the linker: The linker's length and composition can influence the selectivity of the PROTAC.[11]
-
Tumor-specific delivery: Strategies like conjugating tumor-specific targeting ligands can direct the PROTAC to cancer cells, reducing systemic exposure.[8]
-
Pro-PROTACs: These are inactive forms of PROTACs that are activated in the target tissue, minimizing systemic toxicity.[8]
Troubleshooting Guides
Problem: No or Low Target Protein Degradation
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | 1. Modify Linker: Optimize the PEG linker length and composition to improve physicochemical properties.[5] 2. Formulation: Use nanoparticle or liposomal formulations to enhance cellular uptake.[9][12] 3. Perform Cellular Uptake Assay: Quantify the intracellular concentration of the PROTAC.[13] |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: Synthesize and test a series of PROTACs with different PEG linker lengths.[4] 2. Ternary Complex Assays: Use biophysical assays like Fluorescence Polarization (FP) or TR-FRET to confirm and quantify ternary complex formation.[14][15] |
| Low E3 Ligase Expression | 1. Confirm E3 Ligase Expression: Use Western Blot or qPCR to verify the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line.[6] 2. Choose a Different Cell Line: Select a cell line known to have high expression of the relevant E3 ligase. |
| PROTAC Instability | 1. Assess Stability: Perform in vitro metabolic stability assays using liver microsomes or assess stability in cell culture media.[7] 2. Modify Linker Chemistry: Certain linker chemistries can be more resistant to degradation.[7] |
| Suboptimal Assay Conditions | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities.[5] 2. Optimize Treatment Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[16] |
| "Hook Effect" | 1. Perform a Full Dose-Response Curve: Test a wide range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window.[5] |
Problem: High Off-Target Toxicity
| Possible Cause | Recommended Solution |
| Non-selective Target Ligand | 1. Increase Ligand Selectivity: Design or select a "warhead" with higher specificity for the target protein.[5] |
| Unfavorable Linker Design | 1. Systematic Linker Modification: Vary the PEG linker length and composition, as this can influence which proteins are presented for ubiquitination and improve selectivity.[11] |
| Ubiquitous Expression of Target and E3 Ligase | 1. Targeted Delivery: Conjugate the PROTAC to a ligand that targets a receptor overexpressed on cancer cells (e.g., folate).[10] 2. Pro-PROTAC Strategy: Design a PROTAC that is activated by enzymes or conditions specific to the tumor microenvironment.[8] |
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
This table summarizes data from studies on PROTACs targeting different proteins, illustrating the critical role of linker length in determining degradation potency (DC50) and efficacy (Dmax).
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | < 12 | No degradation | - | [1] |
| 21 | 3 | 96% | [1] | |
| 29 | 292 | 76% | [1] | |
| TANK-binding kinase 1 (TBK1) | 21 | - | - | [1] |
| Cyclin-dependent kinase 9 (CDK9) | - | - | - | [1] |
Note: Specific DC50 and Dmax values for all linker lengths for TBK1 and CDK9 were not available in the provided search results, but the source indicates that a 21-atom linker was most potent for TBK1.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Objective: To quantitatively assess the degradation of a target protein induced by a PEGylated PROTAC.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase.[17]
-
PEGylated PROTAC stock solution (in DMSO).
-
Vehicle control (e.g., DMSO).[16]
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.[16]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.[16]
-
Transfer buffer and transfer system.[17]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin).[6]
-
HRP-conjugated secondary antibody.[17]
-
Enhanced Chemiluminescence (ECL) substrate.[17]
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[16]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PEGylated PROTAC. Include a vehicle-only control.[16]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[16]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[16]
-
Add ice-cold lysis buffer to each well and scrape the cells.[17]
-
Incubate the lysate on ice for 30 minutes.[17]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.[17]
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[17]
-
Capture the chemiluminescent signal using an imaging system.[16]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[6]
-
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
Objective: To quantitatively assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Purified recombinant target protein.
-
Purified recombinant E3 ligase complex (e.g., VCB complex for VHL).[14]
-
Fluorescently labeled ligand for the target protein or E3 ligase.
-
PEGylated PROTAC.
-
Assay buffer.
-
Microplate reader with FP capabilities.
Procedure:
-
Assay Setup: In a microplate, add a constant concentration of the purified target protein and the fluorescently labeled ligand.
-
PROTAC Titration: Add a serial dilution of the PEGylated PROTAC to the wells. Include a control with no PROTAC.
-
E3 Ligase Addition: Add a constant, saturating concentration of the purified E3 ligase complex to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the fluorescence polarization on the microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. An increase in polarization indicates the formation of the ternary complex. This assay can be adapted to measure the binary binding affinities of the PROTAC to the target protein and the E3 ligase separately.[14]
Visualizations
Caption: Mechanism of action for a PEGylated PROTAC.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
The Great Debate: Benzyl-PEG5-NHBoc vs. Alkyl Linkers in PROTAC Design
A Comparative Guide to Optimizing Protein Degradation
In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While often perceived as a simple spacer, the linker's composition profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two commonly employed flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Benzyl-PEG5-NHBoc, and traditional alkyl linkers. By examining experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their PROTAC design endeavors.
At a Glance: Key Differences and Performance Metrics
The decision to employ a PEG-based or an alkyl linker is not trivial and necessitates a careful consideration of their inherent properties and their impact on the final PROTAC molecule. While both offer flexibility, their distinct chemical compositions lead to significant differences in solubility, cell permeability, and ultimately, degradation efficiency.
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with a benzyl (B1604629) protecting group and a Boc-protected amine. | Saturated or unsaturated hydrocarbon chains. |
| Solubility | Generally higher aqueous solubility due to the hydrophilic nature of the PEG chain.[1][2] | Typically more hydrophobic, which can lead to lower aqueous solubility.[1] |
| Cell Permeability | Can be lower due to increased polarity and hydrogen bond donors from the PEG chain.[1][2] | Generally higher due to increased lipophilicity, which can facilitate passive diffusion across cell membranes.[1] |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism.[1] | Generally considered more metabolically stable. |
| Flexibility | Highly flexible, allowing for effective ternary complex formation.[2] | Also highly flexible, but with different conformational preferences compared to PEG chains. |
| Synthetic Accessibility | Readily available and can be incorporated using standard coupling chemistries. | Synthetically straightforward and easily modified.[3] |
Performance in Action: A Look at the Data
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[3] The following tables summarize experimental data from various studies, highlighting the impact of PEG and alkyl linkers on key performance indicators such as degradation efficiency (DC50 and Dmax).
Table 1: Comparative Degradation Efficiency of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 12 | 50 | >90 | Hypothetical Data |
| BRD4 | CRBN | Alkyl | 12 | 150 | ~85 | Hypothetical Data |
| BTK | CRBN | PEG/ether | 3-19 | Variable | Variable | [4] |
| TBK1 | VHL | Alkyl/ether | 12-29 | 3 (for 21 atoms) | 96 | [4] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [4] |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | [4] |
Note: The data presented is a synthesis from multiple sources and hypothetical examples to illustrate general trends. Direct head-to-head comparisons of this compound with a specific alkyl linker of the same length for the same target and E3 ligase are limited in publicly available literature.
Delving Deeper: Experimental Protocols
To aid in the empirical determination of the optimal linker, we provide detailed methodologies for key experiments used to evaluate PROTAC performance.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5][6]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5][6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[3] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
NanoBRET™ Assay for Ternary Complex Formation
This assay provides a quantitative method to monitor the formation of the PROTAC-induced ternary complex in living cells in real-time.[7]
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[7]
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.[7]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.[7]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[7]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane and is a useful predictor of cell permeability.[8]
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC of interest is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well over time.
Visualizing the Process: Key Pathways and Workflows
Understanding the underlying biological processes and experimental logic is crucial for effective PROTAC design. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than simply inhibiting their function. This unique mechanism of action necessitates a robust validation strategy employing multiple, independent (orthogonal) methods to confirm on-target protein removal, assess off-target effects, and understand the downstream functional consequences. Relying on a single technique is insufficient for a comprehensive and reliable assessment of a PROTAC's efficacy and specificity.
This guide provides an objective comparison of key orthogonal methods used to validate PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[1][2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the proteasome.[3][4][5]
Comparison of Orthogonal Validation Methods
A multi-faceted approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The choice of methods depends on the specific research question, desired throughput, and available resources.
| Method | Principle | Typical DC50 Range | Typical Dmax | Key Advantages | Key Limitations | References |
| Western Blot | Antibody-based detection of protein levels in cell lysates separated by size. | 1-100 nM | >90% | Widely accessible, directly measures protein levels. | Low throughput, semi-quantitative, requires specific antibodies. | [1][6][7] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Varies | Varies | Gold standard for selectivity, identifies off-targets, highly quantitative. | Technically complex, expensive, lower throughput. | [1] |
| HiBiT/NanoBRET Assay | Luminescence-based detection of a tagged protein in live cells. | 0.1-50 nM | >95% | Real-time kinetics, high throughput, highly sensitive and quantitative. | Requires genetic modification of the target protein. | [1][8] |
| Flow Cytometry | Antibody-based quantification of protein levels in single cells. | Varies | Varies | High throughput, single-cell resolution, multiplexing capabilities. | Can be less sensitive for low-abundance proteins, requires cell surface or intracellular staining protocols. | [1][6][7] |
| Immunofluorescence | Antibody-based visualization of protein localization and abundance in fixed cells. | - | Visual reduction | Provides spatial information, qualitative assessment of degradation. | Not inherently quantitative, lower throughput. | [1][6][7] |
Note: The presented DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed values.[1]
Experimental Workflows and Protocols
Detailed and reproducible methodologies are crucial for generating reliable data. Below are the workflows and key steps for the discussed orthogonal validation methods.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][9]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][9][10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[1][9][10]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[1][9]
Mass Spectrometry (Proteomics)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, making it the gold standard for assessing PROTAC selectivity and identifying off-target degradation.[1]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1][10]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[1][10]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
HiBiT/NanoBRET Assay
Principle: This method utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[1]
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[1][8]
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and the NanoLuc substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein. Plot the data to calculate DC50 and Dmax values.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1][6]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent to allow antibody entry.[1]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
Conclusion
The validation of PROTAC-mediated protein degradation is a multifaceted process that requires a suite of orthogonal methods to generate a comprehensive and reliable data package. While Western blotting remains a staple for initial assessment, high-throughput and quantitative methods like HiBiT/NanoBRET and flow cytometry are invaluable for detailed characterization. Furthermore, unbiased proteomic analysis is essential for confirming selectivity and identifying potential off-target effects. By employing a combination of these techniques, researchers can gain a high degree of confidence in their PROTAC candidates and accelerate their development into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming PROTAC Structure and Purity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The unique tripartite structure of a PROTAC—comprising a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two—necessitates a comprehensive suite of analytical techniques to confirm its chemical structure and assess its purity. This guide provides a comparative overview of the most critical analytical methods, supported by experimental data and detailed protocols, to aid researchers in the robust characterization of their PROTAC molecules.
Core Analytical Techniques: A Comparative Overview
The primary analytical techniques for PROTAC characterization are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information essential for a complete understanding of the PROTAC molecule.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Molecular weight determination, structural elucidation (fragmentation), ternary complex analysis, quantification. | Unambiguous structure elucidation, conformational analysis. | Purity assessment, quantification, separation of isomers and impurities. |
| Sample Requirement | Low (pg to ng) | High (mg) | Low (µg to ng) |
| Resolution | High mass resolution | Atomic resolution | High separation resolution |
| Throughput | High | Low | High |
| Key Information | Exact mass, elemental composition, fragmentation patterns, stoichiometry of complexes. | 3D structure, connectivity of atoms, dynamic information. | Purity (%), presence of impurities and isomers, retention time. |
Mass Spectrometry: A Versatile Tool for PROTAC Analysis
Mass spectrometry is a cornerstone technique in PROTAC analysis due to its high sensitivity and versatility.[1] It is instrumental in confirming the molecular weight of the synthesized PROTAC and can provide detailed structural information through fragmentation analysis.
Native Mass Spectrometry (Native MS)
Native MS (B15284909) is particularly powerful for studying the formation of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation.[2][3] By maintaining the non-covalent interactions during analysis, native MS can directly observe the formation of the ternary complex and provide insights into its stoichiometry and stability.[2][3][4]
Experimental Workflow for PROTAC Analysis
Caption: A flowchart illustrating the key steps in PROTAC synthesis, characterization, and functional analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of PROTACs in biological matrices, which is crucial for pharmacokinetic studies.[5][6][7] This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
Table 1: Quantitative Performance of LC-MS/MS Methods for PROTAC Analysis
| PROTAC | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (%) | Reference |
| ARV-110 | Rat and Mouse Plasma | 2 - 3000 | 2 | Within ±15% | [7] |
| ARV-110 | Rat Plasma | 0.5 - 500 | 0.5 | 95.8 - 104.2 | [5] |
| ARV-471 | Rat Plasma | 0.5 - 500 | 0.5 | 96.4 - 104.0 | [5] |
| LC-2 | Rat Plasma | 2 - 3000 | 2 | Within ±15% | [6] |
| Gefitinib-based PROTAC-3 | Rat Plasma | 0.02 - 1000 | 0.02 | 69.7 - 109.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of a PROTAC's chemical structure.[1] Through a suite of 1D and 2D NMR experiments, the precise connectivity of atoms and the three-dimensional structure of the molecule can be elucidated.
Key 2D NMR Experiments for PROTAC Structure Elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the 3D conformation.
Ternary Complex Formation Analysis
Caption: Logical relationship of components and techniques for ternary complex analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is an essential technique for determining the purity of a synthesized PROTAC.[8] By separating the PROTAC from impurities and byproducts, HPLC provides a quantitative measure of its purity, typically expressed as a percentage of the total peak area.
Table 2: Comparison of HPLC Methods for Purity Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Acetonitrile (B52724)/Water with TFA or Formic Acid | UV-Vis (e.g., 254 nm) | Standard purity assessment of small molecule PROTACs. |
| Size-Exclusion Chromatography (SEC-HPLC) | Porous silica (B1680970) or polymer | Aqueous buffer | UV-Vis | Analysis of larger PROTACs or those prone to aggregation. |
| Ion-Exchange Chromatography (IEX-HPLC) | Charged stationary phase | Buffered mobile phase with salt gradient | UV-Vis | Separation of PROTACs based on charge, useful for charged molecules. |
A study on the degradation of the PROTAC ARV-825 demonstrated the use of HPLC with mass detection to isolate and identify degradation products. The purity of a collected fraction with m/z 640 was found to be 97.8% for a single fraction and 97.7% for pooled fractions, as determined by the percentage area of the chromatographic peak.[9]
Experimental Protocols
Detailed Protocol for 2D NMR-Based Structure Elucidation of a PROTAC
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[4][10]
-
Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.[4][11]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.[10]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to check for sample purity and concentration, and to determine the spectral width for 2D experiments.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to identify scalar-coupled protons.
-
HSQC: Run an edited HSQC experiment to correlate protons to their directly attached carbons, distinguishing between CH, CH₂, and CH₃ groups.
-
HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for 8-10 Hz to observe correlations between protons and carbons separated by 2-3 bonds.
-
NOESY: For conformational analysis, acquire a NOESY spectrum with a mixing time of 300-800 ms to observe through-space correlations between protons.[12]
-
-
Data Processing and Analysis:
-
Process the acquired FIDs using appropriate window functions, Fourier transformation, and phase correction.
-
Integrate the peaks in the 1D ¹H spectrum.
-
Systematically analyze the 2D spectra to assign all proton and carbon signals and to piece together the molecular structure.
-
Detailed Protocol for Native Mass Spectrometry of PROTAC Ternary Complexes
-
Sample Preparation:
-
Buffer exchange the purified POI and E3 ligase into a volatile aqueous buffer, typically 100-200 mM ammonium (B1175870) acetate, pH 6.8-7.5.[13]
-
Prepare a stock solution of the PROTAC in a compatible solvent like DMSO.
-
Mix the POI, E3 ligase, and PROTAC at desired molar ratios. The final protein concentration is typically in the low micromolar range (1-10 µM).
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Load the sample into a borosilicate capillary needle.
-
Apply gentle instrumental conditions (e.g., low cone and collision energies) to preserve the non-covalent interactions of the ternary complex.
-
Acquire the mass spectrum over a mass range that encompasses all expected species (monomers, dimers, and the ternary complex).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the masses of the different species.
-
Identify the peaks corresponding to the apo-proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).
-
The relative intensities of the peaks can be used to semi-quantitatively assess the extent of ternary complex formation.
-
Detailed Protocol for HPLC-UV Purity Analysis of a PROTAC
-
Sample and Standard Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount of the PROTAC in the mobile phase or a compatible solvent.
-
-
Chromatographic Conditions:
-
Column: Use a suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where the PROTAC has strong UV absorbance (e.g., 254 nm).
-
Injection Volume: Inject 10-20 µL of the sample and standards.
-
-
Data Analysis:
-
Integrate the peak areas of the main PROTAC peak and any impurity peaks in the chromatogram.
-
Calculate the purity of the PROTAC as the percentage of the main peak area relative to the total area of all peaks.
-
Use the calibration curve generated from the standards to quantify the amount of PROTAC in the sample if required.
-
Conclusion
The robust analytical characterization of PROTACs is paramount for successful drug discovery and development. A multi-pronged approach utilizing Mass Spectrometry, NMR Spectroscopy, and HPLC is essential to confidently determine the structure and purity of these complex molecules. While NMR provides the definitive structural proof, MS offers high sensitivity for molecular weight confirmation and the unique ability to study the functionally relevant ternary complex. HPLC remains the workhorse for routine purity assessment. By employing the appropriate combination of these techniques and following rigorous experimental protocols, researchers can ensure the quality and integrity of their PROTACs, paving the way for meaningful biological evaluation.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. waters.com [waters.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Researcher's Guide to Measuring Ternary Complex Formation: An SPR-Focused Comparison
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the formation of ternary complexes represents a critical area of study. This is particularly true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by inducing a ternary complex between a target protein and an E3 ligase. Accurately characterizing the kinetics and affinity of these three-part systems is paramount for optimizing drug efficacy. This guide provides a comprehensive comparison of leading biophysical techniques for measuring ternary complex formation, with a special focus on Surface Plasmon Resonance (SPR), and offers detailed experimental protocols to empower your research.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2] Its ability to provide detailed kinetic and affinity profiles for both binary and ternary complexes makes it an invaluable tool in drug discovery.[1][3] This guide will objectively compare SPR with other widely used methods—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—supported by experimental data to help you select the most suitable technique for your research needs.
At a Glance: Comparing the Techniques
To facilitate a clear comparison, the following table summarizes the key performance characteristics of each technique for measuring ternary complex formation.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Principle | Change in refractive index near a sensor surface upon mass binding.[1][2] | Interference pattern of white light reflected from a biosensor tip.[4] | Measures heat changes upon binding.[5] | Non-radiative energy transfer between donor and acceptor fluorophores.[6] |
| Labeling Requirement | Label-free.[1][7] | Label-free.[8] | Label-free.[5] | Requires fluorescent labeling of interacting partners.[6][7] |
| Throughput | Medium to high.[7][9] | High.[9] | Low.[7][9] | High.[10] |
| Sample Consumption | Low.[1][3] | Low.[9] | High.[7][9] | Low. |
| Kinetic Data (ka, kd) | Yes, provides real-time association and dissociation rates.[1][9] | Yes, but can be less precise than SPR.[8][9] | No, provides thermodynamic data (ΔH, ΔS).[1][7] | Can provide kinetic information, but often used for endpoint assays.[7] |
| Affinity Data (KD) | Yes, highly accurate.[1][3] | Yes.[9] | Yes, provides direct measurement.[11] | Yes.[10] |
| Stoichiometry (n) | Can be inferred. | Can be inferred. | Yes, provides direct measurement.[5][12] | Can be inferred. |
| Cooperativity Analysis | Yes, by comparing binary and ternary binding affinities.[9][13] | Yes.[9] | Yes, by comparing binary and ternary binding affinities.[11] | Yes.[10] |
| Key Advantage | Provides high-quality, real-time kinetic and affinity data for both binary and ternary interactions without labeling.[1][9] | High throughput and compatibility with crude samples.[8] | Provides a complete thermodynamic profile of the interaction.[5] | Homogeneous assay format suitable for high-throughput screening.[6][10] |
| Key Limitation | Potential for mass transport limitations and non-specific binding.[9] | Lower sensitivity for small molecules and less precise kinetic data compared to SPR.[8][9] | High sample consumption and low throughput.[7][9] | Requires labeling, which can potentially alter protein function.[7] |
Visualizing Ternary Complex Formation with SPR
The following diagram illustrates the fundamental principle of a typical SPR experiment designed to measure the formation of a ternary complex, such as that induced by a PROTAC molecule.
Caption: Workflow for an SPR-based ternary complex formation assay.
Quantitative Data Comparison
The following table presents a summary of experimentally determined binding affinities (KD) for binary and ternary complexes involving the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of Brd4 (Brd4^BD2^), as measured by SPR and ITC. This data highlights the concordance between the two techniques while showcasing the unique insights provided by SPR's kinetic analysis.
| Interaction | Technique | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) | Reference |
| VHL : MZ1 (Binary) | SPR | 1.2 x 10^5 | 3.5 x 10^-3 | 29 | - | [11] |
| ITC | - | - | 66 | - | [11] | |
| Brd4^BD2^ : MZ1 (Binary) | SPR | - | - | 1 | - | [11] |
| ITC | - | - | 4 | - | [11] | |
| VHL : MZ1 : Brd4^BD2^ (Ternary) | SPR | 2.1 x 10^5 | 2.9 x 10^-3 | 14 | 26 | [9] |
| ITC | - | - | - | 15 | [9] |
Note: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to one protein) to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for measuring ternary complex formation using SPR and its alternatives.
Surface Plasmon Resonance (SPR) Protocol
This protocol describes a typical experiment to characterize a PROTAC-induced ternary complex.
Caption: Experimental workflow for an SPR-based ternary complex assay.
1. Buffer Preparation:
-
Prepare a running buffer suitable for all interacting proteins. A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, and 0.005% (v/v) P20, pH 7.5.[9] Ensure the buffer is degassed before use.
2. E3 Ligase Immobilization:
-
Activate a sensor chip (e.g., a Series S SA chip for biotinylated proteins) according to the manufacturer's protocol.
-
Immobilize the E3 ligase (e.g., VHL) to a low density, typically around 100 response units (RU), to minimize mass transport effects.[9]
3. Binary Interaction Analysis:
-
To determine the binary binding kinetics, inject a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding kinetics.
4. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (ideally 20-50 times greater than the binary KD) and varying concentrations of the PROTAC.[1]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Use single-cycle kinetics for complexes with slow off-rates to avoid surface regeneration between injections.[9]
5. Data Analysis:
-
Fit the sensorgrams from the binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.
Bio-Layer Interferometry (BLI) Protocol
1. Buffer and Sample Preparation:
-
Prepare a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5).[9]
-
Prepare the E3 ligase for immobilization and solutions of the target protein and PROTAC in the assay buffer.
2. Sensor Hydration and Baseline:
-
Hydrate the biosensors (e.g., Ni-NTA for His-tagged proteins) in the assay buffer for at least 10 minutes.
-
Establish a stable baseline by dipping the sensors into buffer-containing wells for 60 seconds.[9]
3. E3 Ligase Immobilization:
-
Immerse the biosensors in a solution of the E3 ligase (e.g., 1.5 µg/mL) for a defined period (e.g., 80 seconds) to achieve the desired loading level.[9]
4. Second Baseline:
-
Dip the sensors back into buffer-containing wells for another 60 seconds to establish a new baseline after immobilization.[9]
5. Association:
-
Move the sensors to wells containing a fixed concentration of the target protein (e.g., 2 µM) and varying concentrations of the PROTAC for 300 seconds to monitor the association phase.[9]
6. Dissociation:
-
Transfer the sensors to buffer-only wells for 600 seconds to measure the dissociation of the ternary complex.[9]
Isothermal Titration Calorimetry (ITC) Protocol
1. Sample Preparation:
-
Dialyze all proteins extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5.[9][12]
-
Accurately determine the concentrations of all proteins and the PROTAC.
2. Binary Titrations:
-
To determine the binary binding thermodynamics, titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
In a separate experiment, titrate the PROTAC into a solution of the target protein.
3. Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all the E3 ligase is in a binary complex.[8]
-
Titrate the PROTAC into this pre-formed binary complex.
4. Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor from the binary and ternary binding affinities.
Time-Resolved FRET (TR-FRET) Protocol
1. Reagent Preparation:
-
Label the E3 ligase and the target protein with a suitable TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using tagged proteins and corresponding labeled antibodies (e.g., anti-GST-Tb and anti-His-d2).[10][14]
-
Prepare a serial dilution of the PROTAC in the assay buffer.
2. Assay Assembly:
-
In a microplate, combine the labeled E3 ligase, labeled target protein, and the PROTAC dilutions.
-
Include appropriate controls, such as wells without the PROTAC (negative control) and wells with a non-binding molecule.
3. Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light, to allow the ternary complex to form and the FRET signal to stabilize.[15]
4. Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
5. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[15]
Conclusion
The choice of technique for studying ternary complex formation depends on the specific research question, available resources, and desired throughput. While methods like BLI, ITC, and TR-FRET offer distinct advantages in terms of throughput, thermodynamic data, and suitability for screening, SPR stands out for its ability to provide high-resolution, real-time kinetic and affinity data in a label-free format.[1][7][9] This detailed information is crucial for understanding the dynamic nature of ternary complexes and for the rational design of molecules like PROTACs that rely on these interactions for their therapeutic effect. By leveraging the protocols and comparative data presented in this guide, researchers can make informed decisions to advance their studies of these complex and vital biological systems.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Isothermal Titration Calorimetry (ITC) for Unraveling PROTAC Binding Affinity
A deep dive into the thermodynamic-driven approach for characterizing PROTAC-induced ternary complexes, benchmarked against alternative biophysical techniques.
In the rapidly evolving field of targeted protein degradation, understanding the intricate binding events orchestrated by Proteolysis Targeting Chimeras (PROTACs) is paramount for rational drug design. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, offering a complete thermodynamic profile of the binding interactions that drive the formation of the crucial PROTAC-target-E3 ligase ternary complex. This guide provides an objective comparison of ITC with other widely used biophysical methods—Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical tool for their PROTAC discovery and development endeavors.
The Central Role of Binding Affinity in PROTAC Efficacy
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The efficiency of this process is critically dependent on the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex. A key parameter in assessing this stability is the cooperativity (α), which quantifies how the binding of one protein influences the PROTAC's affinity for the other. ITC provides a direct, in-solution measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of these interactions, offering a comprehensive thermodynamic signature that is invaluable for optimizing PROTAC design.[1]
Comparative Analysis of Leading Biophysical Techniques
While ITC provides unparalleled thermodynamic detail, other techniques like SPR and BLI offer complementary information, particularly regarding binding kinetics. The choice of technique often depends on the specific experimental question, throughput requirements, and sample availability.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index near a sensor surface | Measures changes in the interference pattern of light reflected from a biosensor tip |
| Measurement Type | Equilibrium thermodynamics | Real-time kinetics and equilibrium | Real-time kinetics and equilibrium |
| Key Outputs | Kd, ΔH, ΔS, Stoichiometry (n) | Kd, kon, koff | Kd, kon, koff |
| Label-Free | Yes | Yes | Yes |
| Throughput | Low | Medium | High |
| Sample Consumption | High | Low | Low |
| Sensitivity | Moderate | High | Moderate |
| Information on Cooperativity | Direct measurement of thermodynamic cooperativity | Can be determined by comparing binary and ternary binding affinities | Can be determined by comparing binary and ternary binding affinities |
| Limitations | Low throughput, high sample requirement, potential for solubility issues.[2] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. | Lower sensitivity than SPR, less suitable for small molecule-protein interactions.[2] |
Quantitative Data Summary: A Snapshot of PROTAC Binding Affinities
The following table summarizes representative binding affinity data for the well-characterized PROTAC MZ1, which recruits the E3 ligase VHL to degrade the BRD4 bromodomain. This data, compiled from various studies, highlights the comparative values obtained by ITC, SPR, and BLI.
| Interaction | Technique | Kd (nM) | Reference |
| MZ1 + VHL (Binary) | ITC | 66 | [2] |
| SPR | 29 | [2] | |
| MZ1 + BRD4BD2 (Binary) | ITC | 4 | [2] |
| SPR | 1 | [2] | |
| VHL + MZ1 + BRD4BD2 (Ternary) | ITC | 4.4 ± 1.0 | |
| SPR | ~2.5 | ||
| BLI | Consistent with SPR and ITC | [2] |
Visualizing the Process: PROTAC Experimental Workflows
To better understand the experimental process, the following diagrams illustrate the workflow for ITC analysis of PROTAC binding and the fundamental principle of PROTAC-mediated ternary complex formation.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for ITC, SPR, and BLI analysis of PROTAC binding are provided below.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), stoichiometry (n), and entropy (ΔS) for binary (PROTAC-protein) and ternary (PROTAC-protein1-protein2) interactions.
Materials:
-
Purified target protein and E3 ligase (concentration determined accurately).
-
PROTAC of interest dissolved in a matched buffer.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5). It is critical that the buffer for the protein and the PROTAC are identical to minimize heats of dilution.[1]
Methodology:
Part 1: Binary Binding Affinity Determination
-
PROTAC to E3 Ligase:
-
Prepare the E3 ligase solution at a concentration of 10-20 µM in the ITC cell.[1]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[1]
-
Perform the titration by injecting the PROTAC into the E3 ligase solution in small aliquots.
-
Analyze the resulting thermogram using a one-site binding model to determine Kd1.
-
-
PROTAC to Target Protein:
-
Prepare the target protein solution at a concentration of 10-20 µM in the ITC cell.[1]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
-
Perform the titration and analyze the data to determine Kd2.
-
Part 2: Ternary Binding Affinity and Cooperativity Determination
-
Titration into a Pre-formed Binary Complex:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all the E3 ligase is in a binary complex.[1]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as: α = Kd1 / Kd,ternary.[1]
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.
Materials:
-
Purified, biotinylated E3 ligase.
-
Purified target protein.
-
PROTAC of interest.
-
SPR instrument and sensor chips (e.g., streptavidin-coated).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding kinetics and affinity (Kd,binary).
-
Regenerate the sensor surface between each PROTAC concentration.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (Kd,ternary).[1]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = Kd,binary / Kd,ternary.[1]
-
Bio-Layer Interferometry (BLI) Protocol
Objective: To determine the binding kinetics and affinity of ternary complex formation. (Note: BLI is generally not sensitive enough for binary interactions involving small molecule PROTACs).[2]
Materials:
-
Purified, biotinylated E3 ligase.
-
Purified target protein.
-
PROTAC of interest.
-
BLI instrument and biosensors (e.g., streptavidin-coated).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5).[2]
Methodology:
-
Biosensor Hydration and Baseline:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Establish a stable baseline by dipping the biosensors into buffer-containing wells.
-
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto the biosensors by dipping them into a solution of the ligase.
-
-
Association and Dissociation:
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and Kd for the ternary complex.
-
Conclusion
Isothermal Titration Calorimetry stands out as a powerful technique for the in-depth thermodynamic characterization of PROTAC binding events. Its ability to directly measure the enthalpy and entropy of binding provides a unique window into the forces driving ternary complex formation, which is crucial for understanding and optimizing PROTAC efficacy. While techniques like SPR and BLI offer valuable kinetic information and higher throughput, ITC remains the definitive method for elucidating the complete thermodynamic profile of these complex interactions. By leveraging the strengths of each of these biophysical tools, researchers can gain a comprehensive understanding of their PROTAC systems and accelerate the development of novel protein-degrading therapeutics.
References
Flexible vs. Rigid Linkers for PROTACs: A Comparative Analysis for Researchers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for the E3 ligase, and a linker connecting the two. While often perceived as a mere spacer, the linker's chemical nature, length, and rigidity are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a detailed comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker is a crucial decision in the optimization of a PROTAC molecule. Each class of linker offers a distinct set of advantages and disadvantages that significantly impact the PROTAC's biological activity.
Flexible Linkers , predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, offer a high degree of conformational freedom.[1][4] This adaptability can be advantageous in the initial stages of PROTAC development, as it allows the molecule to more readily adopt a conformation suitable for the formation of the critical ternary complex (POI-PROTAC-E3 ligase).[5] PEG linkers, in particular, are known to enhance the solubility and cell permeability of PROTACs due to their hydrophilic nature.[1][4] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][6] This pre-organization can lead to a more energetically favorable and stable ternary complex, potentially resulting in enhanced degradation potency.[6][7] Furthermore, the constrained nature of rigid linkers can contribute to improved metabolic stability and selectivity.[1][4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against different protein targets.
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Tankyrase | Flexible | Alkyl/Ether (21 atoms) | 3 | 96 | [1] |
| Tankyrase | Flexible | Alkyl/Ether (29 atoms) | 292 | 76 | [1] |
| BRD4 | Flexible | PEG4 | 1.8 | >95 | [8] |
| BRD4 | Rigid | Piperazine-based | 0.9 | >95 | [8] |
| Target Protein | Linker Type | PROTAC | Degradation in 22Rv1 cells (at 3 µM) | Reference |
| Androgen Receptor (AR) | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [1] |
| Androgen Receptor (AR) | Rigid | PROTACs 55-57 (Disubstituted phenyl) | No activity | [1] |
| Target Protein | Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| CRBN | Flexible | Nine-atom alkyl chain | Concentration-dependent decrease | [1][2] |
| CRBN | Flexible | Three PEG units | Weak degradation | [1][2] |
The Crucial Role of Ternary Complex Formation
The formation of a stable and productive ternary complex is a prerequisite for effective protein degradation.[9] The linker plays a pivotal role in mediating the protein-protein interactions within this complex. While a flexible linker may allow for initial complex formation, a rigid linker can lock the complex into a more optimal orientation for ubiquitination, leading to enhanced degradation.[6][7] However, an improperly designed rigid linker can also introduce steric hindrance, preventing the formation of a productive complex.[2]
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][8]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[1]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics of a PROTAC to its target protein and E3 ligase, as well as to characterize the formation of the ternary complex.[8]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[8]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kon and koff) of the binary interaction.[8]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8] The resulting binding signal provides information on the stability and kinetics of the ternary complex.
NanoBRET™ Assay for Intracellular Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of ternary complex formation within living cells.
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein.
-
Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: If the PROTAC brings the target protein and E3 ligase into close proximity, energy transfer will occur from the NanoLuc® luciferase to the fluorescent HaloTag® ligand, resulting in a BRET signal. Measure the donor and acceptor emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[6]
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The rational design of the linker is a critical aspect of developing effective and drug-like PROTACs. While flexible linkers such as alkyl and PEG chains provide synthetic ease and have been instrumental in the advancement of the field, there is a growing appreciation for the potential of rigid linkers to enhance potency, selectivity, and pharmacokinetic profiles. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating an empirical approach to optimization. By systematically evaluating a diverse range of linker architectures using the biophysical and cellular assays outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy and accelerate the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Protein Degradation: A Comparative Guide to Immunofluorescence and Alternative Assays
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, the ability to accurately visualize and quantify this process is paramount. Immunofluorescence (IF) assays offer a powerful, cell-based approach to monitor the reduction of a target protein. This guide provides an objective comparison of immunofluorescence assays with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Targeted protein degradation, often employing technologies like proteolysis-targeting chimeras (PROTACs), is a rapidly advancing therapeutic modality.[1][2] A key step in the development of these degraders is the accurate measurement of the target protein's degradation within the cell.[3] While traditional methods like Western blotting have been the gold standard, they often suffer from low throughput and limited quantification capabilities.[4][5] This has led to the adoption and development of higher-throughput, more quantitative methods, including immunofluorescence-based assays.
Comparative Analysis of Protein Degradation Assays
The choice of assay for monitoring protein degradation depends on various factors, including the required throughput, sensitivity, and the specific biological question being addressed. Below is a summary of key quantitative and qualitative parameters for commonly used methods.
| Assay | Principle | Throughput | Sensitivity | Lysis Required? | Key Advantages | Key Disadvantages |
| Immunofluorescence (e.g., In-Cell Western) | In-situ antibody-based detection of protein levels in fixed and permeabilized cells in a microplate format.[3][6][7][8] | Medium to High | High | No | In-situ analysis, preserves cellular context, higher throughput than Western blot, good for PROTAC optimization.[3][8] | Requires high-quality antibodies, potential for antibody-related artifacts, provides an average signal from a well.[7][8] |
| Western Blotting | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies.[9][10] | Low | High | Yes | Highly specific, provides molecular weight information, widely established.[11] | Low throughput, semi-quantitative without careful normalization, requires significant hands-on time.[4][5] |
| HiBiT Lytic Assay | Bioluminescent assay measuring the level of a small 11-amino-acid tag (HiBiT) knocked into the endogenous protein of interest.[12][13] | High | Very High | Yes | Highly sensitive, quantitative, amenable to high-throughput screening.[12][13] | Requires CRISPR/Cas9 engineering of cell lines, lytic endpoint. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure the proximity of a NanoLuc®-tagged protein of interest and a fluorescently labeled binding partner or ubiquitin.[1][14][15][16] | High | High | No | Live-cell, real-time measurements of protein interactions and degradation kinetics.[14][17] | Requires expression of tagged proteins, which may not reflect endogenous protein behavior.[6] |
| Flow Cytometry | Measures the fluorescence intensity of individual cells stained with a fluorescently labeled antibody against the protein of interest. | High | High | No | Single-cell resolution, allows for population heterogeneity analysis. | Can be complex to set up and requires specialized equipment. |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the processes involved in targeted protein degradation and its measurement, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for an immunofluorescence-based assay.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for an immunofluorescence-based protein degradation assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three key assays discussed in this guide.
In-Cell Western™ / Immunofluorescence Protocol for Protein Degradation
This protocol is adapted for a 96-well plate format, suitable for higher-throughput analysis of protein degradation.[3]
-
Cell Seeding: Seed adherent cells in a 96-well clear-bottom plate at a density that ensures they are sub-confluent at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the degrader compound (e.g., PROTAC) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Fixation and Permeabilization:
-
Carefully remove the media.
-
Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 150 µL of permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 15 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
-
Blocking: Add 150 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the protein of interest in the blocking buffer.
-
Remove the blocking buffer and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer (0.1% Tween-20 in PBS).
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear stain (e.g., DAPI) in the blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of PBS to each well.
-
Image the plate using a high-content imaging system or a fluorescent plate reader.
-
Quantify the fluorescence intensity of the target protein and normalize it to the cell number (e.g., by counting DAPI-stained nuclei).
-
Western Blotting Protocol for Protein Degradation
This protocol provides a standard method for analyzing protein degradation by Western blot.[9][10][11][18][19]
-
Cell Culture and Treatment: Culture cells and treat with the degrader compound as described in the immunofluorescence protocol.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[20]
-
HiBiT Lytic Assay Protocol for Protein Degradation
This protocol is designed for high-throughput screening of protein degradation in CRISPR-edited cell lines expressing a HiBiT-tagged protein of interest.[7][12][21]
-
Cell Seeding: Seed HiBiT-tagged cells in a white, opaque 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the degrader compound in the appropriate cell culture medium and add them to the cells.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Lytic Measurement:
-
Prepare the lytic detection reagent by mixing the lytic buffer, LgBiT protein, and lytic substrate according to the manufacturer's instructions.
-
Add the lytic detection reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to ensure cell lysis and mixing.
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Optional Cell Viability Multiplexing: After the HiBiT measurement, a cell viability reagent (e.g., CellTiter-Glo®) can be added to the same wells to normalize for cell number.[7][21]
Conclusion
The visualization and quantification of protein degradation are critical for the development of novel therapeutics that harness the cell's natural degradation machinery. While Western blotting remains a valuable tool for its specificity and ability to provide molecular weight information, its low throughput is a significant bottleneck in drug discovery. Immunofluorescence assays, such as the In-Cell Western, offer a higher-throughput, in-situ alternative that preserves the cellular context of protein degradation.[3][8] For even higher throughput and quantitative rigor, bioluminescence-based methods like the HiBiT assay are excellent choices, particularly for screening large compound libraries. The selection of the most suitable assay will ultimately depend on the specific experimental goals, available resources, and the desired balance between throughput, sensitivity, and biological context.
References
- 1. promega.com [promega.com]
- 2. Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging [mdpi.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com.cn]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. benchchem.com [benchchem.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. promega.com [promega.com]
Quantifying Target Protein Knockdown: A Comparative Guide to Flow Cytometry, Western Blotting, and qPCR
For researchers, scientists, and drug development professionals, the accurate quantification of target protein knockdown is a critical step in validating the efficacy of therapeutic interventions like siRNA, shRNA, or CRISPR-mediated gene editing. This guide provides an objective comparison of three widely used techniques: flow cytometry, Western blotting, and quantitative PCR (qPCR), offering insights into their respective strengths, limitations, and ideal applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Key Methodologies
The choice of methodology for quantifying protein knockdown depends on various factors, including the desired level of quantification, throughput requirements, sample availability, and the specific biological question being addressed. While each technique offers unique advantages, they also come with inherent limitations.
| Feature | Flow Cytometry | Western Blotting | Quantitative PCR (qPCR) |
| Principle | Measures fluorescence of labeled antibodies bound to proteins on a single-cell basis. | Detects specific proteins in a complex mixture after separation by size using gel electrophoresis. | Measures the amount of a specific mRNA transcript. |
| Measures | Protein expression at the single-cell level. | Total protein expression in a cell lysate (population average). | mRNA expression levels. |
| Quantitative Capability | Highly quantitative, providing statistical data on cell populations. | Semi-quantitative to quantitative, often requires normalization to a loading control. | Highly quantitative for mRNA levels. |
| Throughput | High-throughput, capable of analyzing thousands of cells per second. | Low to medium throughput, can be labor-intensive. | High-throughput, suitable for analyzing many samples simultaneously. |
| Key Advantages | Single-cell analysis, multi-parameter detection, statistical power, speed. | Provides molecular weight information, widely established. | High sensitivity and specificity for mRNA, high throughput. |
| Key Limitations | Can be expensive, requires cell suspension, may not be suitable for all proteins (e.g., insoluble proteins). | Lower throughput, less quantitative than flow cytometry, dependent on antibody quality, provides population-level data. | Does not directly measure protein levels; mRNA and protein levels do not always correlate. |
Data Presentation: A Comparative Look at Knockdown Quantification
To illustrate the quantitative differences between these methods, the following table summarizes representative data from studies assessing protein knockdown.
Note: This table combines data from multiple sources to provide a comparative overview. Direct head-to-head comparisons of all three methods in a single study are not always available.
| Target Protein | Method | Control (Relative Expression) | siRNA Treated (Relative Expression) | % Knockdown |
| Cyclin B1 | Flow Cytometry (Mean Fluorescence Intensity) | 100% | ~5% | ~95%[1] |
| Western Blot (Normalized Band Intensity) | 100% | ~5% | ~95%[1] | |
| RNase L | Western Blot (Normalized Band Intensity) | 100% | ~20% | ~80%[2] |
| qRT-PCR (Relative mRNA level) | 100% | ~15% | ~85%[2] | |
| H-Ras | Western Blot (Normalized Signal Intensity) | 100% | ~10% | ~90%[3] |
Mandatory Visualization
Experimental Workflow for Protein Knockdown Analysis
The following diagram illustrates a typical experimental workflow for quantifying protein knockdown, from cell treatment to data analysis using the compared techniques.
Caption: A generalized workflow for quantifying protein knockdown.
siRNA-Mediated Gene Silencing Pathway
This diagram illustrates the key steps in the siRNA (small interfering RNA) pathway, leading to the degradation of a target mRNA and subsequent protein knockdown.
Caption: The siRNA-mediated gene silencing pathway.
Experimental Protocols
Flow Cytometry for Intracellular Protein Knockdown
-
Cell Preparation: Harvest cells post-transfection and prepare a single-cell suspension.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology. Subsequently, permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow antibodies to access intracellular targets.
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody specific to the target protein, followed by a fluorescently-labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For each cell, the instrument measures forward scatter (FSC), side scatter (SSC), and fluorescence intensity.
-
Data Analysis: Gate the cell population of interest based on FSC and SSC. Quantify the mean fluorescence intensity (MFI) of the target protein in the siRNA-treated and control groups. The percentage of knockdown can be calculated from the reduction in MFI.
Quantitative Western Blotting
-
Cell Lysis and Protein Quantification: Lyse the control and siRNA-treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Signal Detection and Quantification: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity of the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein intensity to the loading control to determine the relative protein expression.
Quantitative PCR (qPCR) for mRNA Knockdown
-
RNA Isolation: Isolate total RNA from control and siRNA-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template, along with primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples. Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of mRNA knockdown.
Conclusion
The choice between flow cytometry, Western blotting, and qPCR for quantifying protein knockdown is contingent on the specific experimental goals. Flow cytometry excels in providing robust, single-cell quantitative data with high throughput, making it ideal for large-scale screens and detailed population analysis. Western blotting, while more traditional and less quantitative, offers crucial information about protein size and is a reliable method for confirming knockdown. qPCR provides a highly sensitive measure of mRNA knockdown, which is often the initial step in gene silencing, but it is an indirect measure of protein levels. For a comprehensive and rigorous validation of protein knockdown, a combination of these techniques is often the most powerful approach.
References
A Comparative Guide to PROTAC Linkers: Impact on Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall therapeutic success, profoundly influencing its pharmacokinetic profile. While often perceived as a simple spacer, the linker's chemical composition, length, and rigidity play a pivotal role in absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the pharmacokinetic properties of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Pharmacokinetics
PROTACs, by their nature as large, bivalent molecules, often fall "beyond the Rule of Five," presenting significant challenges in achieving desirable drug-like properties, particularly oral bioavailability.[1] The linker is the most synthetically malleable component of a PROTAC, offering a prime opportunity to fine-tune its physicochemical characteristics and, consequently, its pharmacokinetic behavior.[2] An ideal linker not only facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase but also imparts favorable ADME properties to the entire molecule.[1]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main classes: flexible linkers (polyethylene glycol and alkyl chains) and rigid linkers (incorporating cyclic moieties). Each class bestows distinct pharmacokinetic characteristics upon the PROTAC molecule.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are the most commonly employed type in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers composed of repeating ethylene (B1197577) glycol units. Their hydrophilicity can enhance the aqueous solubility of PROTACs, a crucial factor for administration and distribution.[2] Furthermore, PEG linkers can sometimes improve cell permeability.[4] However, they can also be susceptible to metabolic degradation, potentially leading to a shorter in vivo half-life.[5]
-
Alkyl Linkers: These are hydrophobic linkers consisting of simple hydrocarbon chains. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[3] Paradoxically, in some cases, replacing a PEG linker with an alkyl linker has been shown to improve cellular permeability.[6] Longer alkyl chains can increase the susceptibility of the PROTAC to metabolism.[]
Rigid Linkers: Enhancing Stability and Controlling Conformation
Rigid linkers incorporate cyclic structures such as piperazine (B1678402), piperidine, or aromatic rings to introduce conformational constraints. This rigidity can offer several pharmacokinetic advantages:
-
Improved Metabolic Stability: By reducing conformational flexibility, rigid linkers can shield the PROTAC from metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.[8][9] For instance, the replacement of a flexible linker with a rigid one in an IRAK4 PROTAC resulted in a 180-fold increase in its metabolic half-life in human liver microsomes.[8] Similarly, a BTK PROTAC with a rigid linker showed a significantly improved metabolic half-life of over 145 minutes compared to its flexible counterpart.[9]
-
Enhanced Permeability: Strategic incorporation of rigid elements, such as a 1,4-disubstituted phenyl ring, has been demonstrated to improve cellular permeability.[10]
-
Solubility Modulation: The inclusion of basic nitrogen-containing heterocycles like piperazine can improve solubility.[]
The choice of linker is a delicate balance. While rigidification can enhance stability, it may also hinder the formation of a productive ternary complex if the resulting conformation is not optimal.[2]
Quantitative Comparison of Pharmacokinetic Properties
The following tables summarize representative quantitative data from various studies, illustrating the impact of linker type on key pharmacokinetic parameters. It is important to note that direct comparisons across different studies are challenging due to variations in the target protein, E3 ligase, and specific molecular scaffolds.
Table 1: Impact of Linker Type on In Vitro Metabolic Stability
| PROTAC Target | Linker Type | In Vitro System | Half-life (t½) | Reference |
| IRAK4 | Flexible | Human Liver Microsomes | 3.3 min | [8] |
| IRAK4 | Rigid | Human Liver Microsomes | 596 min | [8] |
| BTK | Flexible (PEG-based) | Mouse Liver Microsomes | 1.3 min | [] |
| BTK | Rigid | Mouse Liver Microsomes | > 145 min | [9] |
| BET | Alkyl (4 methylene (B1212753) units) | Not Specified | 135 min | [] |
| BET | Alkyl (8 methylene units) | Not Specified | 18.2 min | [] |
Table 2: Impact of Linker Modification on In Vivo Pharmacokinetics
| PROTAC | Linker Modification | Species | Clearance (mL/min/kg) | Half-life (t½) | Oral Bioavailability (F%) | Reference |
| RIPK2 PROTAC 2 | PEG linker | Rat | High (11 mL/min/g liver) | - | - | [12] |
| RIPK2 PROTAC 4 | Optimized linker | Rat | 18 | - | - | [13] |
| ALK PROTAC B1 | - | Mouse | - | - | - | [14] |
| ALK PROTAC B1-PEG | PEGylation | Mouse | - | - | 84.8% | [14] |
| ARV-471 | Semi-rigid linker | Rat | - | 28 h | - | [15] |
| PI3K/mTOR PROTAC | C8 alkyl linker | Rat | - | 8.25 h (i.p.) | 51.5% (i.p.) | [16] |
Key Experimental Protocols
Accurate assessment of the pharmacokinetic properties of PROTACs relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes (HLMs), providing an indication of its intrinsic clearance.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., verapamil)
-
Negative control (compound with known low clearance, e.g., warfarin)
-
Acetonitrile (B52724) containing an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the final desired concentration. The final solvent concentration in the incubation should be low (typically <1%) to avoid enzyme inhibition.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC molecule using the Caco-2 cell line, which forms a monolayer of polarized intestinal epithelial cells, as an in vitro model of the human intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test PROTAC compound
-
High permeability control (e.g., propranolol)
-
Low permeability control (e.g., atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC and control compounds (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
At the end of the incubation, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A) (for efflux assessment):
-
Perform the assay as described above, but add the test compounds to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µg/mL)
-
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizing Key Concepts in PROTAC Pharmacokinetics
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to visualize the PROTAC mechanism of action, a typical experimental workflow for assessing linker pharmacokinetics, and the logical relationships between linker properties and pharmacokinetic outcomes.
Conclusion
The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability. The choice of linker must be carefully considered and empirically tested for each specific PROTAC, as the optimal design is highly dependent on the target protein and E3 ligase pair. A thorough understanding of the interplay between linker properties and pharmacokinetic outcomes, guided by robust in vitro and in vivo assays, is essential for the successful development of orally bioavailable and therapeutically effective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: VHL vs. CRBN-Based PROTACs with a PEG5 Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. A critical decision in this process is the selection of the E3 ubiquitin ligase to be hijacked. The two most prevalently utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides a comprehensive head-to-head comparison of VHL and CRBN-based PROTACs, with a specific focus on constructs incorporating a PEG5 linker.
While direct comparative studies of VHL and CRBN-based PROTACs with identical protein targets and a PEG5 linker are limited in publicly available literature, this guide synthesizes existing data on PROTACs with similar PEG-based linkers to offer valuable insights into their performance. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to inform the rational design of next-generation protein degraders.
Data Presentation: A Comparative Analysis
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the performance of representative VHL and CRBN-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. While not all examples utilize a precise PEG5 linker, the selected compounds feature short polyethylene (B3416737) glycol (PEG) or similar flexible linkers, providing a basis for comparison.
Table 1: Performance of a VHL-Based BRD4 PROTAC
| PROTAC Example | E3 Ligase Recruited | Target Protein | Linker Composition | Cell Line | DC50 | Dmax |
| MZ1 | VHL | BRD4 | PEG3 | HeLa, 22Rv1 | ~24 nM | >95% |
Table 2: Performance of a CRBN-Based BRD4 PROTAC
| PROTAC Example | E3 Ligase Recruited | Target Protein | Linker Composition | Cell Line | DC50 | Dmax |
| dBET1 | CRBN | BRD4 | PEG4-like | MV4-11 | ~4 nM | >98% |
Note: The data presented is compiled from various studies and experimental conditions may differ. This information should be used as a general guide for comparison.
Key Performance Considerations: VHL vs. CRBN
The choice between VHL and CRBN as the E3 ligase for a PROTAC can significantly influence its biological activity and pharmaceutical properties.
-
Ternary Complex Formation and Stability: VHL-based PROTACs often form more stable ternary complexes with their target proteins compared to CRBN-based counterparts.[1] This enhanced stability can lead to more efficient ubiquitination and degradation.
-
Cellular Expression and Localization: CRBN is predominantly localized in the nucleus, while VHL is found in both the cytoplasm and the nucleus. The subcellular location of the target protein should be a key consideration when selecting the E3 ligase.
-
Physicochemical Properties: CRBN ligands, such as thalidomide (B1683933) and its analogs, are generally smaller and more drug-like than VHL ligands. This can translate to better cell permeability and oral bioavailability for CRBN-based PROTACs.
-
Substrate Scope and Off-Target Effects: The substrate promiscuity of CRBN can sometimes lead to the degradation of off-target proteins, particularly zinc-finger transcription factors. VHL has a more restricted substrate scope, which may result in a more selective degradation profile.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG5-NHBoc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Benzyl-PEG5-NHBoc, a PEG-based PROTAC linker.[1]
Understanding the Compound
This compound is a molecule comprised of three key components: a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) chain of five units, and a Boc-protected amine. To determine the appropriate disposal method, it is crucial to consider the properties of each part.
-
Polyethylene Glycol (PEG): PEG compounds are generally considered non-hazardous and are readily biodegradable.[2] They break down relatively quickly in the environment and do not persist in soil or water.[2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[3] Its removal typically requires acidic conditions.[3][4]
-
Benzyl Group: The benzyl group itself is a common organic moiety. While this compound as a whole is not classified as a hazardous substance, some related benzyl compounds can be harmful if swallowed, in contact with skin, or inhaled.[5]
Given the overall structure, this compound is not considered hazardous waste in the same way as many other chemicals.[2] However, proper disposal is still necessary to ensure environmental safety and compliance with regulations.
Disposal Procedures
The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. This ensures that the compound is handled and disposed of in accordance with all local and national regulations.[2]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Leave the chemical in its original container whenever possible.
-
If transferring to a new container, ensure it is clearly and accurately labeled with the full chemical name: "this compound".
-
Do not mix this compound waste with other chemical waste streams.
-
-
Storage:
-
Store the waste container in a designated, secure area for chemical waste collection.
-
Keep the container tightly closed.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Alternative Disposal Considerations (for pure, uncontaminated this compound):
While not the primary recommended method, some non-toxic and environmentally harmless compounds can be disposed of with regular solid waste.[6] However, this should only be considered after a thorough risk assessment and confirmation with your institution's EHS guidelines.
Disposal of Reaction Mixtures Containing this compound:
If this compound is part of a reaction mixture, the disposal method must account for all components of that mixture. For instance, if the Boc group has been removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the resulting waste will be acidic and require neutralization before disposal or be disposed of as acidic waste.
Acid-Base Neutralization (for deprotection reaction waste):
Caution: Neutralization generates heat and potentially vapors. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Dilution: For small quantities (≤ 25 mL) of strong, concentrated acids, dilute them by a factor of 10 with water before neutralization.[7] For larger quantities, consult your EHS office.[7]
-
Neutralization:
-
For acidic waste, slowly add a suitable base (e.g., sodium bicarbonate, sodium hydroxide) while stirring.
-
For basic waste, slowly add a suitable inorganic acid.[7]
-
-
pH Check: Monitor the pH of the solution. The target pH for neutralized waste is typically between 5 and 9.[7]
-
Final Disposal: Once neutralized, the solution may be eligible for sewer disposal with copious amounts of water, provided it does not contain any other hazardous materials like heavy metals.[7] Always confirm with your local regulations and EHS office before disposing of any chemical waste down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| Biodegradation of PEG | Up to 75% degradation within 28 days | [2] |
| pH for Sewer Disposal | 5 - 9 | [7] |
| Acid Dilution for Neutralization | Dilute 10 to 1 for quantities ≤ 25 mL | [7] |
Experimental Protocol: Acid-Catalyzed Boc Deprotection
This protocol outlines a general procedure for the removal of the Boc protecting group, a common reaction involving Boc-protected amines like this compound.
Reagents and Materials:
-
Boc-protected amine (e.g., this compound)
-
4M HCl in 1,4-dioxane (B91453) (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Stir plate
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[3]
-
Stir the mixture at room temperature.[3]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 4 hours.[3]
-
Upon completion, the deprotected amine hydrochloride salt will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a solvent like diethyl ether to remove any residual impurities.[3]
-
Dry the product under vacuum.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Benzyl-PEG5-NHBoc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG5-NHBoc. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard. The outer glove should be changed immediately upon contamination.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier against potential chemical exposure. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield should be worn over goggles when there is a risk of splashes or generating aerosols.[1][2][3] | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) gown with a closed back and tight-fitting cuffs.[1][3] Laboratory coats made of cloth are not suitable.[1] | Provides a barrier against spills and contamination of personal clothing. The specified material offers resistance to chemical permeation. |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if there is a potential for aerosol generation.[1][2][3] | Protects against inhalation of harmful aerosols or dust. The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[2] Disposable shoe covers should be worn in designated hazardous drug handling areas.[3][4] | Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants out of the work area. |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. The work surface should be covered with a disposable, absorbent, and chemically resistant bench liner.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for chemical spills are readily accessible.
2. Handling Procedures:
-
Personal Protective Equipment: Before handling the compound, don all required PPE as specified in the table above.
-
Weighing: If handling a solid form, carefully weigh the required amount in the chemical fume hood. Use anti-static measures if the powder is fine and prone to dispersal.
-
Reconstitution: If preparing a solution, add the solvent slowly to the vial containing the compound. Cap the vial and mix gently by inversion or vortexing until fully dissolved. Avoid shaking vigorously to prevent aerosolization.
-
Aliquoting and Transfer: Use appropriate precision tools, such as calibrated pipettes with disposable tips, for transferring solutions. All transfers should be performed over the protected work surface within the fume hood.
3. Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Containment: If safe to do so, contain the spill using absorbent pads from the chemical spill kit.
-
Neutralization and Cleanup: Follow the instructions in your institution's chemical hygiene plan for the specific class of chemical. For this compound, absorb the spill with an inert material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a final rinse.
4. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, bench liners, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Containers: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not dispose of this material down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagrams illustrate the key workflows for ensuring safety and proper procedure.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
